molecular formula C36H75N B092211 Dioctadecylamine CAS No. 112-99-2

Dioctadecylamine

Katalognummer: B092211
CAS-Nummer: 112-99-2
Molekulargewicht: 522.0 g/mol
InChI-Schlüssel: HKUFIYBZNQSHQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dioctadecylamine (DODA), a secondary amine, is a fatty amine derivative. Its biodegradation potential has been assessed. It has been observed that in aqueous medium DODA self organizes into plate like structures. Its partial charge distribution as a function of its conformation has been analyzed. The phase diagram of this compound Langmuir monolayers has been determined and investigations show it does not form a monolayer above pH 3.9. DODA has been utilized in forming liposomes, cationic lipids or lipid chelating agents.>

Eigenschaften

IUPAC Name

N-octadecyloctadecan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H75N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37H,3-36H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUFIYBZNQSHQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCNCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H75N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059425
Record name 1-Octadecanamine, N-octadecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8059425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112-99-2
Record name Dioctadecylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dioctadecylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Octadecanamine, N-octadecyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Octadecanamine, N-octadecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8059425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dioctadecylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.655
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DISTEARYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/569INV7SP8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Dioctadecylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of dioctadecylamine (DODA), a vital secondary amine utilized in various scientific and industrial applications, including nanoparticle synthesis, drug delivery systems, and as a corrosion inhibitor.[1] This document details established experimental protocols, presents quantitative data in accessible formats, and visualizes key processes to support researchers and professionals in the effective production and purification of high-purity this compound.

Core Synthesis Methodologies

Several synthetic routes have been established for the production of this compound, each with its own advantages and considerations regarding reaction conditions, scalability, and resulting purity. The most common methods include the reductive amination of stearic acid, hydrogenation of stearonitrile (B1677099), and direct alkylation of octadecylamine (B50001).

Reductive Amination of Stearic Acid

Reductive amination of stearic acid offers a two-step pathway to this compound, proceeding through an amide intermediate.[2][3][4] This method is adaptable for a wide range of carboxylic acids and amines.

Experimental Protocol:

Step 1: Amide Formation (N,N-dioctadecylstearamide)

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine stearic acid (1.0 eq), and octadecylamine (1.05 eq).

  • Add toluene (B28343) to the flask to facilitate the removal of water.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the completion of the amidation reaction.

  • Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude N,N-dioctadecylstearamide.

Step 2: Amide Reduction

  • Dissolve the crude N,N-dioctadecylstearamide in a suitable anhydrous solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether.

  • In a separate flask, prepare a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄) (typically 1.5-2.0 eq), in the same anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add the amide solution to the reducing agent suspension with vigorous stirring. The reaction is exothermic and may require external cooling to maintain a controlled temperature.

  • After the addition is complete, heat the reaction mixture to reflux for several hours to ensure complete reduction. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture in an ice bath and cautiously quench the excess reducing agent by the sequential slow addition of water, followed by a 15% sodium hydroxide (B78521) solution, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake with the reaction solvent.

  • Combine the filtrate and washes, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain crude this compound.

Quantitative Data:

ParameterValueReference
Typical Yield85-95%Estimated from similar reductive amination procedures.
Purity (crude)80-90%Dependent on the purity of starting materials and reaction conditions.

Synthesis Pathway:

Reductive_Amination Stearic_Acid Stearic Acid Amide N,N-dioctadecylstearamide Stearic_Acid->Amide Toluene, Reflux -H₂O Octadecylamine Octadecylamine Octadecylamine->Amide DODA This compound Amide->DODA Reduction LiAlH4 LiAlH₄ / THF LiAlH4->DODA

Caption: Reductive amination pathway for this compound synthesis.

Hydrogenation of Stearonitrile

The catalytic hydrogenation of stearonitrile is a common industrial method for producing long-chain amines.[5] This process typically requires high pressure and temperature in the presence of a suitable catalyst.

Experimental Protocol:

  • Charge a high-pressure autoclave reactor with stearonitrile, a suitable solvent (e.g., ethanol (B145695) or tetrahydrofuran), and a hydrogenation catalyst (e.g., Raney nickel, palladium on carbon, or a rhodium catalyst).

  • Seal the reactor and purge it several times with nitrogen followed by hydrogen to remove any air.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-100 bar).

  • Heat the reactor to the target temperature (e.g., 100-150 °C) with vigorous stirring.

  • Maintain the hydrogen pressure and temperature for the duration of the reaction, monitoring hydrogen uptake to gauge the reaction progress.

  • Once the hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Open the reactor, and filter the reaction mixture to remove the catalyst.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

Quantitative Data:

ParameterValueReference
Typical Yield>90%
Purity (crude)Variable, may contain primary and tertiary amines
Catalyst Loading1-5% w/w of nitrileTypical range for heterogeneous catalysis.

Synthesis Pathway:

Nitrile_Hydrogenation Stearonitrile Stearonitrile Primary_Amine Octadecylamine (Intermediate) Stearonitrile->Primary_Amine Hydrogenation DODA This compound Primary_Amine->DODA + Stearonitrile (or imine intermediate) Catalyst H₂ / Catalyst (e.g., Raney Ni) Catalyst->Primary_Amine Catalyst->DODA

Caption: Hydrogenation of stearonitrile to this compound.

Alkylation of Octadecylamine

Direct alkylation of a primary amine with an alkyl halide is a straightforward method for synthesizing secondary amines. To favor the formation of the secondary amine over the tertiary amine, it is common to use an excess of the primary amine.

Experimental Protocol:

  • In a reaction vessel, dissolve octadecylamine (2.0-3.0 eq) in a suitable solvent such as toluene or N,N-dimethylformamide (DMF).

  • Add a base, such as potassium carbonate or triethylamine (B128534) (1.5-2.0 eq), to the solution to neutralize the hydrogen halide formed during the reaction.

  • Heat the mixture to a moderate temperature (e.g., 80-100 °C).

  • Slowly add octadecyl bromide or iodide (1.0 eq) to the reaction mixture.

  • Maintain the reaction at the elevated temperature and monitor its progress by TLC. The reaction may take several hours to reach completion.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the filtrate with water to remove any remaining salts and the excess primary amine.

  • Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure to obtain the crude this compound.

Quantitative Data:

ParameterValueReference
Typical Yield60-80%Dependent on the ratio of reactants and reaction conditions.
Purity (crude)Contains unreacted octadecylamine and potentially some trioctadecylamine

Synthesis Pathway:

Alkylation Octadecylamine Octadecylamine (excess) DODA This compound Octadecylamine->DODA Octadecyl_Halide Octadecyl Halide Octadecyl_Halide->DODA Sₙ2 Reaction Solvent, Heat Base Base (e.g., K₂CO₃) Base->DODA

Caption: Synthesis of this compound via alkylation.

Purification Methodologies

The purification of this compound is crucial to remove unreacted starting materials, by-products, and other impurities. The choice of purification method depends on the nature of the impurities and the desired final purity.

Recrystallization

Recrystallization is a highly effective technique for purifying solid compounds like this compound. The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.

Experimental Protocol:

  • Select a suitable solvent or solvent system. For this compound, non-polar solvents in which it is sparingly soluble at room temperature but readily soluble at higher temperatures are ideal. Hexane, acetone, or mixtures thereof can be effective.

  • In a flask, add the crude this compound and a minimal amount of the chosen solvent.

  • Heat the mixture with stirring until the solid completely dissolves. If necessary, add more solvent dropwise to achieve complete dissolution at the boiling point of the solvent.

  • Once a clear solution is obtained, allow it to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.

  • Further cooling in an ice bath can maximize the yield of the crystallized product.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Dry the crystals under vacuum to remove any residual solvent.

Quantitative Data:

ParameterValueReference
Typical Recovery70-90%Dependent on solvent choice and cooling rate.
Purity ImprovementCan achieve >99% purity

Purification Workflow:

Recrystallization Crude_DODA Crude this compound Dissolution Dissolve in minimal hot solvent Crude_DODA->Dissolution Cooling Slow cooling to room temperature Dissolution->Cooling Crystallization Crystal formation Cooling->Crystallization Filtration Vacuum filtration Crystallization->Filtration Pure_DODA Pure this compound Crystals Filtration->Pure_DODA

Caption: Workflow for the purification of this compound by recrystallization.

Vacuum Distillation

Due to its high boiling point, this compound can be purified by vacuum distillation, which lowers the boiling point and prevents thermal degradation.

Experimental Protocol:

  • Set up a vacuum distillation apparatus, ensuring all glassware is free of cracks and can withstand the reduced pressure.

  • Place the crude this compound in the distillation flask along with a magnetic stir bar for smooth boiling.

  • Connect the apparatus to a vacuum pump, and gradually reduce the pressure inside the system.

  • Once the desired vacuum level is achieved, begin to heat the distillation flask.

  • Collect the fraction that distills at the expected boiling point for this compound at the given pressure. It is advisable to collect a small forerun fraction to be discarded.

  • After the desired fraction has been collected, remove the heat source and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.

Quantitative Data:

ParameterValueReference
Boiling Point~245-250 °C at 1 mmHgEstimated based on similar long-chain amines.
Purity ImprovementEffective for separating from non-volatile impurities

Purification Workflow:

Vacuum_Distillation Crude_DODA Crude this compound Setup Setup vacuum distillation apparatus Crude_DODA->Setup Reduce_Pressure Reduce pressure Setup->Reduce_Pressure Heating Heat to boiling Reduce_Pressure->Heating Fraction_Collection Collect desired fraction Heating->Fraction_Collection Pure_DODA Purified this compound Fraction_Collection->Pure_DODA

Caption: Workflow for vacuum distillation of this compound.

Acid-Base Extraction

This technique is useful for separating basic amines like this compound from neutral or acidic impurities.

Experimental Protocol:

  • Dissolve the crude this compound in a water-immiscible organic solvent (e.g., diethyl ether, dichloromethane).

  • Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1 M HCl). The this compound will be protonated and move into the aqueous layer as its ammonium (B1175870) salt.

  • Separate the aqueous layer containing the protonated amine.

  • Wash the organic layer with the aqueous acid solution one or more times to ensure complete extraction of the amine.

  • Combine the aqueous extracts and make the solution basic by adding a strong base (e.g., sodium hydroxide) until the this compound precipitates or forms a separate layer.

  • Extract the free this compound back into an organic solvent.

  • Wash the organic layer with brine, dry it over an anhydrous salt, and remove the solvent under reduced pressure to obtain the purified this compound.

Purification Workflow:

Acid_Base_Extraction Crude_DODA Crude DODA in organic solvent Acid_Extraction Extract with aqueous acid (e.g., HCl) Crude_DODA->Acid_Extraction Aqueous_Layer Aqueous layer (DODA-H⁺Cl⁻) Acid_Extraction->Aqueous_Layer Organic_Layer_Impurities Organic layer (neutral/acidic impurities) Acid_Extraction->Organic_Layer_Impurities Basification Basify aqueous layer (e.g., NaOH) Aqueous_Layer->Basification Organic_Extraction Extract with organic solvent Basification->Organic_Extraction Pure_DODA Purified this compound Organic_Extraction->Pure_DODA

Caption: Acid-base extraction workflow for this compound purification.

References

An In-depth Technical Guide to the Solubility of Dioctadecylamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dioctadecylamine (DODA), a long-chain secondary amine pivotal in various scientific applications, including drug delivery systems and nanoparticle synthesis. Due to its amphiphilic nature, stemming from a polar amine head group and two long hydrophobic octadecyl chains, DODA exhibits a distinct solubility profile that is critical to its function in these advanced applications.

Qualitative Solubility Profile

This compound is characterized by its lipophilic nature, rendering it readily soluble in a range of nonpolar and polar organic solvents. Conversely, it is practically insoluble in aqueous solutions at neutral pH. The solubility in aqueous media is significantly influenced by pH; under acidic conditions (pH below 3.9), the amine group becomes protonated, which can increase its aqueous solubility, though the presence of the two long alkyl chains still greatly limits it.[1]

SolventChemical FormulaTypeSolubility
ChloroformCHCl₃Polar AproticSoluble[1]
BenzeneC₆H₆NonpolarSoluble[1]
TolueneC₇H₈NonpolarSoluble[1]
EthanolC₂H₅OHPolar ProticSoluble[2]
AcetoneC₃H₆OPolar AproticSoluble
WaterH₂OPolar ProticInsoluble

Experimental Protocol: Determination of this compound Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound in a given solvent. Below is a detailed protocol adapted for assessing the solubility of this compound in organic solvents.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solid, high purity)

  • Selected organic solvent (e.g., chloroform, toluene, ethanol)

  • Glass vials with screw caps (B75204) and PTFE septa

  • Analytical balance

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (PTFE, 0.22 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) or Gas Chromatography (GC) system.

Procedure:

  • Preparation of Supersaturated Solution:

    • Accurately weigh an excess amount of this compound and add it to a glass vial. The amount should be more than what is expected to dissolve to ensure a saturated solution is formed.

    • Add a known volume of the selected organic solvent to the vial.

  • Equilibration:

    • Securely cap the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. For long-chain amines like this compound, a minimum of 24 to 48 hours is recommended.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed at the same temperature for at least 24 hours to allow the undissolved solid to settle.

    • Alternatively, centrifuge the vials at a high speed to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean vial to remove any remaining solid particles.

    • Dilute the filtered solution with a known volume of the same solvent to bring the concentration within the working range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • Calculate the concentration of this compound in the original saturated solution by applying the dilution factor.

  • Data Reporting:

    • Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L), at the specified temperature.

Visualizing Workflows: this compound in Formulation Science

This compound's unique solubility and amphiphilic properties are leveraged in the formulation of drug delivery vehicles and nanoparticles. The following diagrams, generated using the DOT language, illustrate the experimental workflows for two key applications.

G cluster_prep Lipid Film Preparation cluster_hydration Hydration & Sizing cluster_purification Purification dissolve Dissolve DODA, helper lipids (e.g., DOPE, Cholesterol) in Chloroform evaporate Evaporate solvent using rotary evaporator to form a thin lipid film dissolve->evaporate Organic Phase hydrate Hydrate lipid film with aqueous buffer (containing hydrophilic drug, if applicable) evaporate->hydrate vortex Vortex to form Multilamellar Vesicles (MLVs) hydrate->vortex extrude Extrude through polycarbonate membranes of defined pore size vortex->extrude purify Remove unencapsulated drug by size exclusion chromatography or dialysis extrude->purify final_product Final Cationic Liposome Formulation purify->final_product

Caption: Workflow for Cationic Liposome Formulation using this compound.

G cluster_synthesis Nanoparticle Synthesis cluster_capping Surface Functionalization cluster_purification Purification precursor Gold Precursor (e.g., HAuCl4) in aqueous solution reduction Reduction of Au(III) to Au(0) with a reducing agent (e.g., Sodium Borohydride) precursor->reduction phase_transfer Phase transfer of gold nanoparticles from aqueous to organic phase with DODA as a capping agent reduction->phase_transfer doda_solution This compound (DODA) dissolved in an organic solvent (e.g., Toluene) doda_solution->phase_transfer purify Purification of DODA-capped gold nanoparticles by centrifugation and washing phase_transfer->purify final_product DODA-Functionalized Gold Nanoparticles purify->final_product

References

An In-depth Technical Guide to the Amphiphilic Nature of Dioctadecylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dioctadecylamine (DODA)

This compound (DODA), a secondary amine with the chemical formula C36H75N, is a versatile amphiphilic molecule.[1] Its unique properties stem from its distinct molecular architecture, which features a polar primary amine head group and two long, nonpolar octadecyl hydrocarbon chains. This dual nature underpins its utility in a wide range of applications, including as an emulsifier, corrosion inhibitor, surfactant, and a crucial component in the formulation of nanoparticles and drug delivery systems.[1] In aqueous environments, DODA exhibits interesting self-assembly behavior, forming well-defined plate-like structures rather than conventional micelles.[1] This guide provides a comprehensive overview of the amphiphilic characteristics of DODA, detailing its physicochemical properties, self-assembly mechanisms, and the experimental protocols used for its characterization.

The Molecular Basis of Amphiphilicity in DODA

The amphiphilic character of this compound is a direct consequence of its molecular structure. The molecule consists of a hydrophilic primary amine group (-NH2) and two hydrophobic octadecyl chains (-C18H37).[1] This distinct separation of polar and nonpolar regions within the same molecule dictates its behavior at interfaces and in solution.

Key Structural Features:

  • Hydrophilic Head Group: The primary amine group is polar and capable of forming hydrogen bonds with water molecules, rendering this portion of the molecule water-soluble.

  • Hydrophobic Tails: The two long octadecyl chains are nonpolar and aliphatic, leading to their exclusion from aqueous environments. In aqueous media, these chains tend to aggregate to minimize their contact with water molecules.

This molecular arrangement leads to a molecule that is insoluble in water but soluble in organic solvents.[1]

cluster_DODA This compound (DODA) Structure Head Hydrophilic Head (Amine Group) N NH Head->N Tail1 Hydrophobic Tail (Octadecyl Chain) C1 C18H37 Tail1->C1 Tail2 Hydrophobic Tail (Octadecyl Chain) C2 C18H37 Tail2->C2 N->C1 N->C2 cluster_bilayer DODA Self-Assembly into a Bilayer Structure cluster_legend Legend Head1 Tail1 ~~~~~ Head1->Tail1 Head2 Tail2 ~~~~~ Head2->Tail2 Head3 Tail3 ~~~~~ Head3->Tail3 Head4 Head5 Head6 Tail4 ~~~~~ Tail4->Head4 Tail5 ~~~~~ Tail5->Head5 Tail6 ~~~~~ Tail6->Head6 Hydrophilic_Head Hydrophilic Amine Head Hydrophobic_Tail Hydrophobic Octadecyl Tail cluster_workflow Workflow for DODA-Stabilized Nanoparticle Synthesis and Characterization cluster_characterization_methods Characterization Techniques Start Start: Nanoparticle Precursors in Solution Reduction Reduction/Precipitation of Nanoparticles Start->Reduction Stabilization Addition of this compound (DODA) Reduction->Stabilization Purification Purification of DODA-Stabilized Nanoparticles Stabilization->Purification Characterization Characterization Purification->Characterization End End: Stable Nanoparticle Dispersion Characterization->End TEM Transmission Electron Microscopy (TEM) (Size, Morphology) Characterization->TEM DLS Dynamic Light Scattering (DLS) (Hydrodynamic Size, Stability) Characterization->DLS FTIR FTIR Spectroscopy (Surface Functionalization) Characterization->FTIR

References

Methodological & Application

Application Notes and Protocols for Dioctadecylamine-Functionalized Gold Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold nanoparticles (AuNPs) are at the forefront of nanomedicine due to their unique physicochemical properties, including surface plasmon resonance, biocompatibility, and ease of surface modification.[1][2] Functionalization of AuNPs with specific ligands is crucial for their application in targeted drug delivery, gene therapy, and diagnostics. Dioctadecylamine (DODA), a secondary amine with two C18 alkyl chains, is a lipophilic molecule that can be used as a capping and stabilizing agent for AuNPs.[3] The long alkyl chains of DODA provide a hydrophobic shell to the AuNPs, making them dispersible in nonpolar solvents and capable of encapsulating hydrophobic therapeutic agents. This document provides detailed application notes and protocols for the synthesis and functionalization of gold nanoparticles with this compound.

Applications of this compound-Functionalized Gold Nanoparticles

While specific applications for DODA-functionalized AuNPs are still an emerging area of research, the principles of long-chain amine functionalization suggest their potential in several key biomedical fields:

  • Drug Delivery of Hydrophobic Drugs: The hydrophobic environment created by the dioctadecyl chains of DODA makes these nanoparticles excellent potential carriers for hydrophobic drugs, which are often challenging to formulate for aqueous biological environments.

  • Gene Delivery: The amine groups on the surface of the nanoparticles can be protonated to yield a positive charge. This positive surface charge can facilitate the binding of negatively charged genetic material such as siRNA and plasmids, making DODA-AuNPs promising non-viral vectors for gene therapy.

  • Liposome and Micelle Formulation: DODA is a known component in the formation of liposomes and micelles.[4][5] DODA-functionalized AuNPs could be incorporated into these larger lipid-based delivery systems to provide additional functionalities, such as imaging contrast or photothermal capabilities.

  • Phase Transfer Agents: The amphiphilic nature of DODA allows it to act as a phase transfer agent, facilitating the transfer of AuNPs from an aqueous synthesis phase to an organic phase for further functionalization or application in non-polar environments.

Experimental Protocols

The following protocols are generalized from standard methods for the synthesis and amine functionalization of gold nanoparticles. Researchers should optimize these protocols for their specific experimental needs.

Protocol 1: Synthesis of Gold Nanoparticles (Turkevich Method)

This protocol describes a common method for synthesizing citrate-stabilized AuNPs, which can then be functionalized with DODA via ligand exchange.

Materials:

  • Tetrachloroauric (III) acid (HAuCl₄) solution (1 mM)

  • Trisodium (B8492382) citrate (B86180) (Na₃C₆H₅O₇) solution (38.8 mM)

  • Deionized (DI) water

  • Glassware (thoroughly cleaned)

Procedure:

  • In a clean round-bottom flask, bring 50 mL of 1 mM HAuCl₄ solution to a rolling boil with vigorous stirring.

  • Rapidly add 5 mL of 38.8 mM trisodium citrate solution to the boiling HAuCl₄ solution.

  • The solution color will change from pale yellow to colorless, then to gray, and finally to a deep red or burgundy, indicating the formation of AuNPs.

  • Continue boiling and stirring for an additional 15-30 minutes to ensure the reaction is complete.

  • Remove the flask from the heat and allow it to cool to room temperature.

  • The resulting citrate-stabilized AuNPs can be stored at 4°C for several weeks.

Protocol 2: Functionalization of Gold Nanoparticles with this compound (Ligand Exchange)

This protocol outlines a ligand exchange method to replace the citrate cap on pre-synthesized AuNPs with DODA.

Materials:

  • Citrate-stabilized gold nanoparticle solution (from Protocol 1)

  • This compound (DODA)

  • Ethanol (B145695) or another suitable organic solvent for DODA

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare a stock solution of DODA in ethanol (e.g., 10 mg/mL).

  • To the citrate-stabilized AuNP solution, add the DODA solution dropwise while stirring. The optimal molar ratio of DODA to AuNPs will need to be determined experimentally.

  • Allow the reaction to proceed for several hours (e.g., 12-24 hours) at room temperature with continuous stirring to facilitate the ligand exchange process.

  • After the reaction, the DODA-functionalized AuNPs may precipitate or can be precipitated by adding a non-solvent.

  • Centrifuge the solution to pellet the DODA-AuNPs. The centrifugation speed and time will depend on the nanoparticle size and concentration.

  • Remove the supernatant and wash the pellet with ethanol and then with PBS to remove excess DODA and other reactants. Repeat the washing steps 2-3 times.

  • Resuspend the final DODA-functionalized AuNP pellet in a suitable solvent for your application (e.g., chloroform (B151607) for non-polar applications or a buffered aqueous solution if co-stabilizers are used).

Characterization Data

Quantitative characterization is essential to ensure the quality and reproducibility of DODA-functionalized AuNPs. The following tables summarize expected characterization parameters based on literature for similar long-chain amine-functionalized nanoparticles. Note: Specific data for DODA-AuNPs is limited, and the values provided for octadecylamine (B50001) (a primary amine with a single C18 chain) and DODA-containing micelles should be considered as estimates.

ParameterExpected Value/RangeCharacterization TechniqueReference
Size (Diameter)
Octadecylamine-AuNPs~100 nmTransmission Electron Microscopy (TEM)
DODA-501 Polymeric Micelles94 - 200 nmDynamic Light Scattering (DLS)
Zeta Potential
Octadecylamine-based Nanoparticles+22.8 mVDynamic Light Scattering (DLS)
Drug/Gene Loading & Release
Transfection Efficiency (Gene Delivery)~82%Flow Cytometry
Insulin (B600854) Release from DODA-micellespH-sensitiveIn vitro release study

Table 1: Physicochemical Properties of this compound-Analogous Nanoparticles

Visualizations

Experimental Workflow for DODA-AuNP Synthesis and Functionalization

G cluster_synthesis Gold Nanoparticle Synthesis (Turkevich Method) cluster_functionalization DODA Functionalization (Ligand Exchange) HAuCl4 HAuCl4 Solution Boiling Boiling & Stirring HAuCl4->Boiling Citrate Trisodium Citrate Citrate->Boiling Rapid Addition Citrate_AuNP Citrate-Stabilized AuNPs Boiling->Citrate_AuNP Mixing Mixing & Stirring (12-24h) Citrate_AuNP->Mixing DODA DODA Solution DODA->Mixing Washing Centrifugation & Washing Mixing->Washing DODA_AuNP DODA-Functionalized AuNPs Washing->DODA_AuNP

Caption: Workflow for the synthesis of citrate-stabilized AuNPs and subsequent functionalization with DODA.

Logical Relationship for Drug Delivery Application

G DODA_AuNP DODA-Functionalized AuNP DrugLoading Drug Loading (Encapsulation) DODA_AuNP->DrugLoading HydrophobicDrug Hydrophobic Drug HydrophobicDrug->DrugLoading Loaded_AuNP Drug-Loaded DODA-AuNP DrugLoading->Loaded_AuNP CellularUptake Cellular Uptake Loaded_AuNP->CellularUptake TargetCell Target Cell TargetCell->CellularUptake DrugRelease Intracellular Drug Release CellularUptake->DrugRelease TherapeuticEffect Therapeutic Effect DrugRelease->TherapeuticEffect

Caption: Logical steps for the application of DODA-AuNPs in hydrophobic drug delivery.

Signaling Pathways

Currently, there is a lack of specific research in the public domain detailing the signaling pathways directly affected by this compound-functionalized gold nanoparticles. However, based on the known mechanisms of other cationic nanoparticles used in drug and gene delivery, it can be hypothesized that DODA-AuNPs may interact with cellular processes in the following ways:

  • Endocytosis Pathways: The cellular uptake of nanoparticles is often mediated by endocytosis. The positive charge of DODA-AuNPs would likely promote interaction with the negatively charged cell membrane, potentially leading to uptake via clathrin-mediated or caveolae-mediated endocytosis.

  • Inflammatory Responses: As with many nanomaterials, cellular uptake can trigger an inflammatory response. This could involve the activation of pathways such as the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines.

  • Apoptosis Pathways: Depending on the nanoparticle concentration and the delivered therapeutic agent, DODA-AuNPs could induce apoptosis (programmed cell death) in target cells, for example, through the activation of caspase cascades.

Further research is required to elucidate the specific signaling pathways modulated by DODA-functionalized AuNPs.

Conclusion

This compound presents a promising ligand for the functionalization of gold nanoparticles, offering a hydrophobic shell for drug encapsulation and a cationic surface for gene delivery applications. The protocols and data provided in these application notes serve as a starting point for researchers to develop and characterize DODA-AuNPs for various biomedical applications. Future studies should focus on optimizing the synthesis and functionalization processes, quantifying drug and gene loading efficiencies, and investigating the specific cellular interactions and signaling pathways to fully realize the potential of this nanoparticle system.

References

Application Notes and Protocols for Dioctadecylamine in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctadecylamine (DDA), a cationic lipid, has emerged as a versatile and potent component in the formulation of advanced drug delivery systems. Its primary amine group provides a positive surface charge to nanocarriers, facilitating interaction with negatively charged biological membranes and enhancing the delivery of various therapeutic agents, including antigens for vaccines and nucleic acids for gene therapy. These application notes provide a comprehensive overview of the use of DDA in drug delivery, along with detailed protocols for the preparation and characterization of DDA-based nanocarriers.

Applications of this compound in Drug Delivery

This compound has been successfully incorporated into various drug delivery platforms, primarily leveraging its cationic nature to improve efficacy.

  • Vaccine Adjuvants: DDA is a well-established adjuvant, particularly in subunit vaccines. DDA-based liposomes can enhance the immunogenicity of antigens, inducing robust and mixed Th1/Th2 immune responses.[1][2] Formulations containing DDA have been shown to be safe and effective in preclinical studies for vaccines against tuberculosis and respiratory syncytial virus (RSV).[1][2] Often, DDA is combined with other immunostimulatory molecules like monophosphoryl lipid A (MPLA) and trehalose (B1683222) dibehenate (TDB) to create even more potent adjuvant systems, such as the CAF01 adjuvant.[1] These complex adjuvants can elicit strong CD4+ and CD8+ T-cell responses.

  • Gene Delivery: The positive charge of DDA facilitates the complexation with negatively charged nucleic acids like plasmid DNA and siRNA. This electrostatic interaction protects the genetic material from degradation and aids in its cellular uptake. Octadecylamine-based solid lipid nanoparticles (SLNs) have been successfully used as non-viral vectors for gene delivery, demonstrating high transfection efficiency. This approach offers a potentially safer alternative to viral vectors for applications in gene therapy and cellular reprogramming.

  • Drug Delivery for Cancer Therapy: Cationic nanocarriers formulated with DDA can be utilized for the targeted delivery of chemotherapeutic agents. The positive surface charge can enhance interaction with and uptake by tumor cells. While not as extensively documented as its role in vaccines and gene delivery, the principles of enhanced cellular interaction are applicable.

Quantitative Data Summary

The following tables summarize key quantitative data for the formulation and characterization of DDA-based drug delivery systems. These values can serve as a starting point for formulation development and optimization.

Table 1: Formulation Parameters for DDA-Based Nanoparticles

ParameterRecommended Range/ValueExpected Outcome
DDA Concentration2.5–5 mg/mL (in aqueous suspension for liposomes)Formation of stable liposomes.
Octadecylamine (B50001) (in lipid phase for SLNs)0.2 M (in chloroform)Synthesis of solid lipid nanoparticles.
Co-lipids (e.g., DOPE, Cholesterol)Molar ratios vary depending on applicationModulation of membrane fluidity, stability, and toxicity.
Total Lipid Concentration10 - 20 mg/mL (in organic solvent for thin-film hydration)Formation of a uniform lipid film for liposome (B1194612) preparation.

Table 2: Characterization of DDA-Based Nanoparticles

ParameterTypical ValuesMethod of Analysis
Particle Size (Hydrodynamic Diameter)100 - 850 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.3Dynamic Light Scattering (DLS)
Zeta Potential+20 to +60 mVLaser Doppler Velocimetry
Drug Loading EfficiencyVaries widely (can approach 90-100% with active loading)Spectrophotometry, HPLC after separation of free drug.

Table 3: In Vitro Toxicity of Cationic Liposomes

Cationic Lipid FormulationCell TypeED50 (nmol/mL)
DOPE/DDABMacrophages< 10
DOPE/DOTAPMacrophages12
DOPE/DMTAPMacrophages50
DOPE/DPTAPMacrophages400
DOPE/DSTAPMacrophages> 1000

Data adapted from Filion and Phillips, demonstrating the higher toxicity of DDAB (a quaternary ammonium (B1175870) analogue of DDA) containing liposomes towards phagocytic cells.

Experimental Protocols

Protocol 1: Preparation of DDA Liposomes using the Aqueous Heat Method

This protocol describes a simple and effective method for preparing DDA liposomes, often used for vaccine adjuvant formulations.

Materials:

  • This compound (DDA) powder

  • Sterile distilled water or buffer (e.g., PBS, pH 7.4)

  • Glass beaker or flask

  • Magnetic stirrer with heating plate

  • Water bath

Procedure:

  • Suspension: Suspend the desired amount of DDA powder in sterile distilled water or buffer to achieve a final concentration of 2.5–5 mg/mL.

  • Heating and Stirring: Heat the suspension to 80°C in a water bath while continuously stirring with a magnetic stir bar.

  • Hydration: Maintain the temperature and stirring for 20 minutes to ensure complete hydration of the lipid and formation of multilamellar vesicles (MLVs).

  • Cooling: Remove the suspension from the heat and allow it to cool to room temperature with continued stirring.

  • (Optional) Antigen Adsorption: For vaccine formulations, the antigen solution can be mixed with the prepared DDA liposomes and incubated at room temperature for 1 hour with intermittent mixing to allow for adsorption of the antigen to the liposome surface.

  • (Optional) Sizing: To obtain liposomes with a more uniform size distribution, the suspension can be subjected to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm, 200 nm).

G cluster_prep DDA Liposome Preparation (Aqueous Heat Method) cluster_antigen Antigen Loading cluster_sizing Optional Sizing DDA DDA Powder Suspension Suspend DDA in Water/Buffer (2.5-5 mg/mL) DDA->Suspension Water Sterile Water/Buffer Water->Suspension Heating Heat to 80°C with Stirring (20 min) Suspension->Heating Cooling Cool to Room Temperature Heating->Cooling MLV Multilamellar Vesicles (MLVs) Cooling->MLV Incubation Mix and Incubate (1 hr, Room Temp) MLV->Incubation Extrusion Extrusion MLV->Extrusion Antigen Antigen Solution Antigen->Incubation Adsorbed Antigen-Adsorbed Liposomes Incubation->Adsorbed Sized_Lipo Sized Liposomes Extrusion->Sized_Lipo

Caption: Workflow for DDA liposome preparation and antigen loading.

Protocol 2: Preparation of Octadecylamine-Based Solid Lipid Nanoparticles (SLNs) for Gene Delivery

This protocol is based on the emulsion-solvent evaporation technique to produce SLNs suitable for encapsulating nucleic acids.

Materials:

  • Octadecylamine

  • Chloroform (B151607)

  • Phosphate Buffered Saline (PBS)

  • Tween-80

  • Sonicator (probe or bath)

  • Rotary evaporator or magnetic stirrer for solvent evaporation

Procedure:

  • Lipid Phase Preparation: Dissolve octadecylamine in chloroform to prepare the lipid solution (e.g., 0.2 M).

  • Aqueous Phase Preparation: Prepare an aqueous surfactant solution of PBS containing Tween-80.

  • Emulsification: Add the lipid phase to the aqueous phase and emulsify the mixture using high-speed homogenization or sonication to form an oil-in-water emulsion.

  • Solvent Evaporation: Remove the chloroform from the emulsion by stirring at room temperature for several hours or by using a rotary evaporator. This process leads to the precipitation of the lipid as solid nanoparticles.

  • Purification: The resulting SLN suspension can be centrifuged and washed to remove excess surfactant and unencapsulated material.

G cluster_prep Octadecylamine SLN Preparation LipidPhase Lipid Phase: Octadecylamine in Chloroform Emulsification Emulsification (Sonication/Homogenization) LipidPhase->Emulsification AqueousPhase Aqueous Phase: PBS with Tween-80 AqueousPhase->Emulsification SolventEvap Solvent Evaporation Emulsification->SolventEvap SLN Solid Lipid Nanoparticles (SLNs) SolventEvap->SLN

Caption: Workflow for preparing octadecylamine-based solid lipid nanoparticles.

Protocol 3: Characterization of DDA-Based Nanoparticles

This protocol outlines the essential characterization steps to ensure the quality and consistency of the prepared nanoparticles.

A. Particle Size and Zeta Potential Measurement

Principle: Dynamic Light Scattering (DLS) is used to determine the hydrodynamic diameter and size distribution (Polydispersity Index - PDI) of the nanoparticles. Laser Doppler Velocimetry is used to measure the surface charge (Zeta Potential).

Procedure:

  • Sample Preparation: Dilute a small aliquot of the nanoparticle suspension in the appropriate buffer (e.g., the buffer used for hydration) to a suitable concentration for analysis.

  • Measurement: Perform the measurements using a DLS instrument (e.g., Zetasizer Nano ZS). The Z-average diameter, PDI, and zeta potential are the key parameters to record.

B. Drug/Antigen Loading Efficiency

Principle: The amount of encapsulated or adsorbed drug/antigen is determined by separating the nanoparticles from the unencapsulated material and quantifying the drug/antigen in the nanoparticle fraction.

Procedure:

  • Separation: Separate the nanoparticles from the free drug/antigen using methods such as ultracentrifugation, size exclusion chromatography, or dialysis.

  • Quantification of Free Drug: Measure the concentration of the drug/antigen in the supernatant or dialysate using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC, or a protein assay like Micro BCA).

  • Calculation:

    • Encapsulation Efficiency (%EE): (%EE) = [(Total Drug - Free Drug) / Total Drug] x 100

    • Loading Capacity (%LC): (%LC) = [(Total Drug - Free Drug) / Total Lipid Weight] x 100

G cluster_char Nanoparticle Characterization Workflow Nanoparticles Nanoparticle Suspension DLS Particle Size & PDI (DLS) Nanoparticles->DLS Zeta Zeta Potential Nanoparticles->Zeta Separation Separation of Free Drug (Centrifugation/Chromatography) Nanoparticles->Separation Quantification Quantification of Free Drug Separation->Quantification Calculation Calculate %EE and %LC Quantification->Calculation

Caption: General workflow for the characterization of DDA-based nanoparticles.

Concluding Remarks

This compound is a valuable cationic lipid for the formulation of drug delivery systems, particularly for vaccines and gene therapies. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to design, prepare, and characterize DDA-based nanocarriers for a wide range of therapeutic applications. Careful optimization of formulation parameters and thorough characterization are crucial for developing safe and effective drug delivery platforms.

References

Application Notes and Protocols for Langmuir-Blodgett Films with Dioctadecylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the fabrication and characterization of Langmuir-Blodgett (LB) films using dioctadecylamine (DODA). DODA is a double-chain cationic amphiphile that forms stable and well-ordered monolayers at the air-water interface, making it an excellent candidate for constructing functional thin films with applications in biosensing, drug delivery, and materials science.

Introduction to this compound in Langmuir-Blodgett Technology

This compound (DODA) is an amphiphilic molecule featuring a hydrophilic amine head group and two hydrophobic octadecyl tails. This molecular architecture allows it to form stable, insoluble monolayers on an aqueous subphase. The Langmuir-Blodgett technique enables the precise transfer of these monolayers onto solid substrates, creating highly organized single or multi-layered films with controlled thickness and molecular orientation.[1] The cationic nature of the DODA head group at acidic pH makes these films particularly interesting for electrostatic interactions with anionic molecules, such as DNA, proteins, and certain drugs.

The behavior of the DODA monolayer at the air-water interface is critically dependent on the subphase pH and temperature.[2] At acidic pH (below ~3.9), DODA forms stable monolayers, while at higher pH values, it tends to form multilayer aggregates.[2]

Quantitative Data: Surface Pressure-Area Isotherms

The surface pressure-area (π-A) isotherm is a fundamental characterization of a Langmuir film, providing insights into the phase behavior of the monolayer. The isotherm is recorded by compressing the monolayer with barriers and measuring the resulting surface pressure.[3] For DODA, the isotherm reveals distinct phases: a two-dimensional gas (G) phase at large areas, a liquid-expanded (LE) phase, and one or more solid (S) or condensed phases upon further compression, ultimately leading to film collapse at high pressures.[2]

The following table summarizes key parameters obtained from π-A isotherms of DODA under different conditions.

Spreading SolventSubphase pHTemperature (°C)Lift-off Area (Ų/molecule)Collapse Pressure (mN/m)Monolayer Phases ObservedReference
Chloroform3.0 (HCl)5~105~25G, LE, S1, S2
Chloroform3.0 (HCl)15~110~23G, LE, S1, S2
Chloroform3.0 (HCl)25~110~22G, LE, S1
Chloroform3.0 (H₂SO₄)15~110~63G, LE, S1, S2
Chloroform3.0 (H₂SO₄)25~110~60G, LE, S1, S2
Chloroform3.0 (H₂SO₄)35~110~58G, LE, S1
MethanolNot Specified15~50>25Condensed

Experimental Protocols

Materials and Equipment
  • Materials:

    • This compound (DODA)

    • Chloroform (spectroscopic grade) or other suitable volatile, water-insoluble solvent

    • Ultrapure water (Milli-Q or equivalent, resistivity > 18 MΩ·cm)

    • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for pH adjustment

    • Substrates (e.g., silicon wafers, glass slides, mica, quartz crystals)

    • Cleaning agents (e.g., Piranha solution, RCA-1 solution, ethanol, acetone)

  • Equipment:

    • Langmuir-Blodgett trough with movable barriers and a surface pressure sensor

    • Microsyringe for spreading the solution

    • Dipping mechanism for substrate transfer

    • Analytical balance

Substrate Preparation Protocol

Cleanliness of the substrate is crucial for the successful deposition of a high-quality LB film.

  • Degreasing: Sonicate the substrates in a sequence of acetone, ethanol, and ultrapure water for 15 minutes each.

  • Chemical Cleaning (for silicon wafers):

    • Prepare a Piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) and immerse the wafers for 15 minutes at 120°C. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment. This step creates a hydrophilic silicon dioxide layer.

    • Alternatively, use the RCA-1 cleaning procedure (1:1:5 ratio of NH₄OH:H₂O₂:H₂O) at 75-80°C for 15 minutes to remove organic residues.

  • Rinsing and Drying: Thoroughly rinse the substrates with ultrapure water and dry them under a stream of dry nitrogen gas.

Langmuir Film Formation and LB Deposition Protocol

Langmuir_Blodgett_Workflow cluster_prep Preparation cluster_langmuir Langmuir Film Formation cluster_blodgett Langmuir-Blodgett Deposition cluster_analysis Characterization prep_solution Prepare DODA Solution (0.1-1 mg/mL in Chloroform) spread Spread DODA Solution on Subphase prep_solution->spread prep_subphase Prepare Acidic Subphase (pH 3.0) prep_subphase->spread clean_substrate Clean Substrate deposit Deposit Film by Dipping Substrate clean_substrate->deposit evaporate Solvent Evaporation (15-20 min) spread->evaporate compress Compress Monolayer to Target Pressure evaporate->compress stabilize Stabilize Monolayer compress->stabilize stabilize->deposit dry Dry LB Film deposit->dry analyze Analyze Film (AFM, FTIR, etc.) dry->analyze

Caption: Experimental workflow for DODA LB film fabrication.
  • Preparation of Spreading Solution: Prepare a dilute solution of DODA in chloroform. A typical concentration is in the range of 0.1 to 1 mg/mL.

  • Langmuir Trough Setup: Fill the Langmuir trough with ultrapure water and adjust the pH to 3.0 using HCl or H₂SO₄. Clean the water surface by aspiration until the surface pressure remains below 0.1 mN/m upon full compression of the barriers.

  • Spreading the Monolayer: Using a microsyringe, carefully deposit small droplets of the DODA spreading solution onto the acidic water surface.

  • Solvent Evaporation: Allow the solvent to evaporate completely, which typically takes 15-20 minutes.

  • Monolayer Compression and Characterization:

    • Slowly compress the monolayer with the barriers at a constant rate (e.g., 5-10 mm/min).

    • Record the surface pressure as a function of the area per molecule to obtain the π-A isotherm.

  • Langmuir-Blodgett Film Deposition:

    • Based on the π-A isotherm, choose a target surface pressure within a condensed phase (e.g., 20 mN/m for a subphase with HCl, or 30-40 mN/m for a subphase with H₂SO₄).

    • Compress the monolayer to the target surface pressure and allow it to stabilize.

    • Immerse the prepared substrate vertically into the trough through the monolayer. Withdraw the substrate at a controlled speed (e.g., 2-5 mm/min) while maintaining the target surface pressure via a feedback loop.

    • For multilayer deposition, repeat the dipping and withdrawal cycles. The transfer ratio should be monitored to ensure consistent deposition.

Characterization of DODA LB Films
  • Atomic Force Microscopy (AFM): AFM is used to visualize the topography of the LB film at the nanoscale. It provides information on film homogeneity, defects, and domain structures. For DODA LB films, AFM can reveal the formation of uniform layers or the presence of aggregates, depending on the deposition conditions.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to confirm the transfer of DODA to the substrate and to study the orientation and conformation of the alkyl chains. Characteristic peaks for the C-H stretching vibrations of the methylene (B1212753) groups in the alkyl tails are expected in the 2800-3000 cm⁻¹ region.

Applications

Biosensors

DODA LB films can serve as a matrix for the immobilization of biomolecules in biosensor applications. The cationic surface of the DODA film can electrostatically bind anionic biomolecules like enzymes or DNA.

Protocol for Enzyme Immobilization:

  • Prepare a stable DODA Langmuir film on an acidic subphase as described in section 3.3.

  • Inject a solution of the desired enzyme (e.g., glucose oxidase) into the subphase beneath the monolayer.

  • Allow time for the enzyme to adsorb to the DODA monolayer.

  • Transfer the DODA-enzyme composite film onto an electrode or other transducer surface using the LB technique.

  • The resulting biosensor can be used for the detection of the enzyme's substrate through electrochemical or other detection methods.

Biosensor_Mechanism cluster_fabrication Sensor Fabrication cluster_detection Detection Principle DODA_film DODA LB Film on Electrode Enzyme_Immobilization Enzyme Immobilization (e.g., Glucose Oxidase) DODA_film->Enzyme_Immobilization Electrostatic Interaction Analyte Analyte (e.g., Glucose) Enzymatic_Reaction Enzymatic Reaction Enzyme_Immobilization->Enzymatic_Reaction Analyte->Enzymatic_Reaction Product Product (e.g., H₂O₂) Enzymatic_Reaction->Product Signal Electrochemical Signal Product->Signal

Caption: General mechanism of a DODA-based enzyme biosensor.
Drug Delivery

The ordered structure of LB films makes them a potential platform for controlled drug delivery. While specific protocols for incorporating drugs into pure DODA LB films are not extensively detailed in the literature, the general principle involves the co-spreading of the drug with DODA or the adsorption of the drug into a pre-formed DODA monolayer. The cationic nature of DODA films could be advantageous for the delivery of anionic drugs.

Conceptual Protocol for Drug Incorporation:

  • Co-spreading Method:

    • Prepare a mixed spreading solution of DODA and the desired drug in a common volatile solvent.

    • Form a Langmuir film from this mixed solution and transfer it to a suitable substrate (e.g., a biocompatible polymer or medical implant).

  • Adsorption Method:

    • Form a DODA Langmuir film on a subphase containing the dissolved drug.

    • Allow the drug to adsorb to the monolayer before transferring the composite film.

Drug release would then be studied by placing the drug-loaded LB film in a suitable buffer and monitoring the concentration of the released drug over time using techniques like UV-Vis spectroscopy or HPLC.

Troubleshooting

  • Poor Film Transfer: This may be due to improper substrate cleaning, incorrect deposition speed, or unstable surface pressure. Ensure the substrate is meticulously clean and optimize the deposition parameters.

  • Film Collapse: The surface pressure at which the film collapses is an intrinsic property of the monolayer under specific conditions. Avoid depositing films at pressures too close to the collapse pressure.

  • Inconsistent Isotherms: This can be caused by impurities in the DODA, solvent, or subphase, or by leaks in the Langmuir trough. Ensure high-purity materials and a properly sealed trough.

References

Application Notes and Protocols: Dioctadecylamine (DODA) as a Surfactant for Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctadecylamine (DODA), a secondary amine with two C18 alkyl chains, is a cationic surfactant with significant potential in the formulation of stable emulsions, particularly for applications in drug delivery and material science. Its long hydrophobic chains and cationic head group impart unique properties that influence emulsion formation, stability, and interaction with biological systems. These application notes provide a comprehensive overview of the use of DODA as a surfactant, including its physicochemical properties, protocols for emulsion preparation and characterization, and its application in drug delivery.

Physicochemical Properties of this compound

Table 1: Physicochemical Properties of this compound (DODA)

PropertyValueSource/Note
Molecular Formula C₃₆H₇₅N--INVALID-LINK--
Molecular Weight 521.99 g/mol --INVALID-LINK--
Appearance White to off-white solid/powder--INVALID-LINK--
Melting Point 71-73 °C--INVALID-LINK--
Solubility Insoluble in water; soluble in organic solvents like chloroform.--INVALID-LINK--
Critical Micelle Concentration (CMC) Estimated to be in the low micromolar (µM) range.Based on data for long-chain alkylamines. The CMC of long-chain surfactants decreases significantly with increasing alkyl chain length.
Surface Tension Reduction Expected to significantly reduce the surface tension of water.A common characteristic of surfactants.
pKa ~10.6As a secondary amine, DODA is basic and will be protonated at physiological pH.

Application in Emulsion Formulation

DODA's amphiphilic nature, with its two long hydrophobic tails and a hydrophilic amine headgroup, makes it an effective emulsifying agent, particularly for oil-in-water (o/w) emulsions. The cationic charge of the protonated amine group provides electrostatic stabilization to the emulsion droplets, preventing coalescence.

General Workflow for Emulsion Preparation

G cluster_prep Preparation of Phases cluster_emulsification Emulsification cluster_characterization Characterization Oil_Phase Prepare Oil Phase (e.g., Oil + Oil-soluble components) Mixing Combine Phases Oil_Phase->Mixing Aqueous_Phase Prepare Aqueous Phase (e.g., Water + DODA + Water-soluble components) Aqueous_Phase->Mixing Homogenization High-Shear Homogenization (e.g., sonication, microfluidization) Mixing->Homogenization Analysis Analyze Emulsion Properties (Particle Size, Zeta Potential, Stability) Homogenization->Analysis G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Nanoemulsion DODA-Stabilized Nanoemulsion (+) Cell_Membrane Cell Membrane (-) Nanoemulsion->Cell_Membrane Electrostatic Interaction Endosome Endosome Cell_Membrane->Endosome Endocytosis Drug_Release Drug Release Endosome->Drug_Release Endosomal Escape (Proton Sponge Effect) Target Intracellular Target Drug_Release->Target Therapeutic Action

Application Notes and Protocols for the Use of Dioctadecylamine in the Formation of Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctadecylamine (DODA), a cationic lipid, is a critical component in the formulation of various lipid nanoparticles (LNPs), including Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). Its primary amine group becomes protonated at physiological or acidic pH, conferring a positive surface charge to the nanoparticles. This positive charge is instrumental in the encapsulation of negatively charged cargo, such as nucleic acids (plasmid DNA, mRNA, siRNA), and facilitates interaction with negatively charged cell membranes, thereby enhancing cellular uptake. These characteristics make DODA-containing LNPs promising vectors for gene therapy and drug delivery applications. This document provides detailed application notes and experimental protocols for the formulation and characterization of LNPs utilizing this compound.

Application Notes

This compound is primarily employed as a cationic surfactant in the preparation of SLNs and NLCs. Its incorporation into the lipid matrix serves several key functions:

  • Electrostatic Encapsulation: The positive charge imparted by DODA at acidic pH during formulation allows for the efficient complexation and encapsulation of anionic therapeutic agents like mRNA, siRNA, and plasmid DNA.

  • Enhanced Cellular Uptake: The cationic surface of the nanoparticles promotes electrostatic interactions with the anionic proteoglycans on cell surfaces, triggering cellular uptake, often through endocytosis.

  • Endosomal Escape: While the precise mechanism for DODA-containing LNPs is still under investigation, it is hypothesized that the protonation of the amine group within the acidic environment of the endosome can lead to membrane destabilization and facilitate the release of the cargo into the cytoplasm.

  • Structural Component: In SLNs, DODA is integrated within a solid lipid matrix, while in NLCs, it is part of a blend of solid and liquid lipids.

The choice between SLNs and NLCs depends on the desired drug loading capacity and release profile. NLCs, with their less-ordered lipid core, generally offer higher drug loading and reduced drug expulsion during storage compared to the highly crystalline structure of SLNs.

Experimental Protocols

Protocol 1: Formulation of this compound-Based Solid Lipid Nanoparticles (DODA-SLNs) for Gene Delivery

This protocol is adapted from the work of Ganie et al. (2024) for the generation of induced pluripotent stem cells (iPSCs) and can be modified for the delivery of other plasmids or nucleic acids.[1]

Materials:

  • This compound (DODA)

  • Chloroform (B151607)

  • Phosphate-Buffered Saline (PBS)

  • Tween 80

  • Plasmid DNA (e.g., encoding reprogramming factors)

  • Deionized water

Equipment:

  • Sonic probe homogenizer

  • Rotary evaporator

  • Ultracentrifuge

  • Freeze-dryer

  • Zetasizer for particle size and zeta potential analysis

Procedure:

  • Preparation of the Lipid Phase: Dissolve this compound in chloroform to a final concentration of 0.2 M.

  • Preparation of the Aqueous Phase: Prepare an aqueous solution of 6% (v/v) Tween 80 in PBS.

  • Emulsification: Gradually add the lipid phase dropwise to the aqueous phase while homogenizing with a sonic probe set at 30% amplitude for 50 seconds. This will form a single oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Remove the chloroform from the emulsion by evaporation under reduced pressure using a rotary evaporator.

  • Isolation of Nanoparticles: Isolate the formed SLNs by ultracentrifugation at 6500 rpm for 30 minutes at 12°C.

  • Washing and Lyophilization: Wash the nanoparticle pellet with deionized water and then freeze-dry the sample to obtain a powdered form of the DODA-SLNs.

  • Complexation with Plasmid DNA: For transfection, resuspend the lyophilized DODA-SLNs in a suitable buffer. The plasmid DNA is then added to the SLN suspension to allow for the formation of SLN-DNA complexes through electrostatic interactions. The optimal ratio of SLNs to DNA should be determined empirically.

G cluster_prep Preparation cluster_form Formulation cluster_iso Isolation & Purification cluster_app Application prep_lipid Prepare Lipid Phase (0.2M DODA in Chloroform) emulsify Emulsification (Sonic Probe, 30% Amp, 50s) prep_lipid->emulsify prep_aq Prepare Aqueous Phase (6% Tween 80 in PBS) prep_aq->emulsify evap Solvent Evaporation (Rotary Evaporator) emulsify->evap centrifuge Isolation (Ultracentrifugation, 6500 rpm) evap->centrifuge wash Washing & Lyophilization (Freeze-drying) centrifuge->wash complex Complexation with DNA wash->complex transfect Transfection of Target Cells complex->transfect

Workflow for DODA-SLN formulation and application in gene delivery.
Protocol 2: Formulation of this compound-Based Nanostructured Lipid Carriers (DODA-NLCs) for miRNA Delivery

This protocol is based on the methodology described by Gessner et al. (2023) for the delivery of miRNA mimics.[2]

Materials:

  • This compound (DODA) - Cationic lipid

  • Stearic acid - Solid lipid

  • Oleic acid - Liquid lipid

  • Poloxamer 188 - Surfactant

  • miRNA mimic or other RNA cargo

  • Deionized water

Equipment:

  • High-pressure homogenizer

  • Magnetic stirrer with heating plate

  • Ultrasonicator

  • Zetasizer for particle size and zeta potential analysis

Procedure:

  • Preparation of the Lipid Phase: Weigh the required amounts of stearic acid (solid lipid), oleic acid (liquid lipid), and this compound. Heat the mixture to approximately 75°C (or 5-10°C above the melting point of the solid lipid) with gentle stirring until a clear, homogenous lipid melt is obtained.

  • Preparation of the Aqueous Phase: In a separate beaker, dissolve Poloxamer 188 in deionized water and heat to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., 8000 rpm for 5 minutes) to form a coarse oil-in-water pre-emulsion.

  • Homogenization: Subject the hot pre-emulsion to high-pressure homogenization. The number of cycles and pressure should be optimized, but a typical starting point is 3-5 cycles at 500-1500 bar.

  • Cooling and Nanoparticle Formation: Allow the resulting nanoemulsion to cool down to room temperature while stirring gently. The lipids will recrystallize and form the NLCs.

  • Complexation with miRNA: Add the miRNA solution to the NLC dispersion and incubate to allow for complex formation. The optimal N/P ratio (ratio of nitrogen atoms in DODA to phosphate (B84403) groups in RNA) should be determined to ensure efficient complexation and delivery.

Characterization Protocols

Physicochemical Characterization
  • Particle Size, Polydispersity Index (PDI), and Zeta Potential: These parameters are crucial for predicting the in vivo behavior and stability of the LNPs. They are typically measured using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) with an instrument like a Malvern Zetasizer.

    • Protocol: Dilute the LNP dispersion in deionized water or an appropriate buffer. For zeta potential measurements, ensure the buffer has a suitable ionic strength. Perform the measurements at a fixed angle (e.g., 90° or 173°) and a controlled temperature (e.g., 25°C).

  • Morphology: The shape and surface topography of the nanoparticles can be visualized using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

    • Protocol (for SEM): Place a drop of the diluted LNP dispersion onto a clean stub, allow it to air dry, and then coat with a conductive material (e.g., gold) before imaging.

  • Encapsulation Efficiency (EE%): This determines the percentage of the drug or nucleic acid that is successfully encapsulated within the nanoparticles.

    • Protocol (for nucleic acids):

      • Separate the free, unencapsulated nucleic acid from the LNPs using methods like ultracentrifugation or size exclusion chromatography.

      • Quantify the amount of free nucleic acid in the supernatant using a fluorescent dye-based assay (e.g., RiboGreen for RNA).

      • To determine the total amount of nucleic acid, lyse a separate aliquot of the LNP formulation with a surfactant (e.g., 0.5% Triton X-100) to release the encapsulated cargo, and then quantify.

      • Calculate the EE% using the formula: EE% = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] * 100.

Biological Characterization
  • Transfection Efficiency: This assesses the ability of the LNPs to deliver their nucleic acid cargo into cells, leading to the expression of a reporter gene or knockdown of a target gene.

    • Protocol (using a reporter plasmid like GFP):

      • Seed target cells in a suitable plate format (e.g., 24-well plate).

      • Prepare different concentrations of LNP-nucleic acid complexes.

      • Add the complexes to the cells and incubate for a specified period (e.g., 24-48 hours).

      • Assess the expression of the reporter protein (e.g., GFP) using fluorescence microscopy or quantify it using flow cytometry. The percentage of fluorescent cells represents the transfection efficiency.

  • Cellular Uptake Mechanism: Understanding how LNPs enter cells is crucial for optimizing their design.

    • Protocol:

      • Label the LNPs with a fluorescent dye.

      • Pre-incubate cells with various endocytic inhibitors (e.g., chlorpromazine (B137089) for clathrin-mediated endocytosis, genistein (B1671435) for caveolae-mediated endocytosis).

      • Add the fluorescently labeled LNPs and incubate.

      • Quantify the cellular uptake of the LNPs in the presence and absence of the inhibitors using flow cytometry or a plate reader. A significant reduction in uptake with a specific inhibitor suggests the involvement of that particular pathway.

G cluster_uptake Cellular Uptake Pathway lnp Cationic DODA-LNP membrane Cell Membrane (Anionic Surface) lnp->membrane Electrostatic Interaction endocytosis Endocytosis membrane->endocytosis endosome Early Endosome (pH ~6.5) endocytosis->endosome late_endosome Late Endosome (pH ~5.5) endosome->late_endosome Maturation lysosome Lysosome (Degradation) late_endosome->lysosome escape Endosomal Escape late_endosome->escape pH-triggered Destabilization release Cargo Release (Cytoplasm) escape->release

Hypothesized cellular uptake and endosomal escape of DODA-LNPs.

Data Presentation

The following tables summarize quantitative data from studies utilizing this compound in the formulation of SLNs and NLCs.

Table 1: this compound-Based Solid Lipid Nanoparticles (DODA-SLNs) for Gene Delivery

Formulation IDKey ComponentsParticle Size (nm)PDIZeta Potential (mV)Transfection Efficiency (%)ApplicationReference
OCTNPsThis compound, Tween 80178.90.1+22.882.0Gene delivery for iPSC generationGanie et al., 2024[1]
ONPThis compound382.70.4+28.067.5Gene delivery in breast cancer cellsYakar et al., 2020

Table 2: this compound-Based Nanostructured Lipid Carriers (DODA-NLCs) for miRNA Delivery

Formulation IDKey ComponentsParticle Size (nm)PDIZeta Potential (mV)Entrapment Efficiency (%)ApplicationReference
cNLCThis compound, Stearic Acid, Oleic Acid, Poloxamer 188~200-250< 0.2+30 to +40Not specifiedmiRNA-27a deliveryGessner et al., 2023[2]

Conclusion

This compound is a versatile cationic lipid for the formulation of SLNs and NLCs for the delivery of therapeutic molecules, particularly nucleic acids. The protocols and data presented herein provide a comprehensive starting point for researchers and drug development professionals. Optimization of formulation parameters, such as the lipid and surfactant concentrations and the lipid-to-drug ratio, is essential to achieve the desired physicochemical properties and biological efficacy for a specific application.

References

Application Notes and Protocols for Dioctadecylamine as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctadecylamine (DODA), a long-chain aliphatic amine, is a well-established film-forming corrosion inhibitor. Its amphiphilic nature, characterized by a polar amine head group and a long, nonpolar hydrocarbon tail, allows it to adsorb onto metal surfaces and form a protective, hydrophobic barrier. This barrier effectively isolates the metal from corrosive agents present in the environment, such as water, oxygen, and chlorides, thereby significantly mitigating the rate of corrosion. These application notes provide a comprehensive overview of the use of this compound as a corrosion inhibitor, including its mechanism of action, quantitative performance data, and detailed experimental protocols for its evaluation.

Mechanism of Action

The primary mechanism of corrosion inhibition by this compound involves the formation of a self-assembled, dense, and hydrophobic film on the metal surface. The polar amine head group (-NH2) of the DODA molecule has a strong affinity for the metal surface, where it can adsorb through electrostatic interactions or by forming coordinate bonds with metal ions. Once adsorbed, the long, nonpolar dioctadecyl (C18H37) chains orient themselves away from the metal surface, creating a tightly packed, non-wettable barrier. This film acts as a physical shield, preventing corrosive species from reaching the metal surface and disrupting the electrochemical reactions that drive corrosion.

Quantitative Data on Corrosion Inhibition

The effectiveness of this compound and its analogs as corrosion inhibitors has been quantified using various experimental techniques. The following tables summarize representative data from studies on long-chain amine inhibitors, providing insights into their performance under different conditions.

Table 1: Weight Loss Method Data for a this compound Analog (Di-dodecyl amine) on Carbon Steel in 1 M HCl

Inhibitor Conc. (ppm)Corrosion Rate (g/m²·h)Inhibition Efficiency (%)Surface Coverage (θ)
01.485--
1000.98433.70.337
2000.63157.50.575
3000.51965.10.651
4000.40472.80.728
5000.33977.20.772
6000.24783.40.834

Data adapted from a study on a structurally similar long-chain amine corrosion inhibitor.

Table 2: Potentiodynamic Polarization Data for a this compound Analog (Dodecylamine) on N80 Steel in 0.3 M HCl

ConditionTemp (°C)Ecorr (mV vs. SCE)Icorr (μA/cm²)Inhibition Efficiency (%)
Blank30-485158.5-
100 ppm Dodecylamine30-46228.881.8
Blank60-472446.7-
100 ppm Dodecylamine60-45183.281.4
Blank90-4601258.9-
100 ppm Dodecylamine90-439275.478.1

Data adapted from a study on a structurally similar long-chain amine corrosion inhibitor.[1]

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for a Long-Chain Amine Inhibitor on Mild Steel in 1 M HCl

| Inhibitor Conc. (ppm) | Rct (Ω·cm²) | Cdl (μF/cm²) | Inhibition Efficiency (%) | | :--- | :--- | :--- | :--- | :--- | | 0 | 45 | 150 | - | | 50 | 250 | 80 | 82.0 | | 100 | 550 | 55 | 91.8 | | 200 | 890 | 40 | 94.9 |

Data is representative of typical values obtained for long-chain amine corrosion inhibitors.

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the performance of this compound as a corrosion inhibitor, based on ASTM standards.

Protocol 1: Weight Loss Measurement (Based on ASTM G1 & G31)

1. Specimen Preparation: a. Prepare metal coupons (e.g., mild steel) of known dimensions (e.g., 2.5 cm x 2.0 cm x 0.2 cm). b. Polish the surfaces of the coupons sequentially with different grades of emery paper (e.g., 180, 400, 800, 1200 grit) until a smooth, mirror-like finish is achieved. c. Degrease the coupons by washing with acetone, followed by rinsing with distilled water. d. Dry the coupons thoroughly and store them in a desiccator. e. Accurately weigh each coupon to four decimal places using an analytical balance and record the initial weight (W_initial).

2. Test Solution Preparation: a. Prepare the corrosive medium (e.g., 1 M HCl) using analytical grade reagents and distilled water. b. Prepare a series of test solutions containing different concentrations of this compound (e.g., 50, 100, 200, 500 ppm). A blank solution without the inhibitor should also be prepared.

3. Immersion Test: a. Immerse one prepared coupon into a beaker containing a specific volume (e.g., 100 mL) of each test solution, including the blank. b. Ensure the coupons are fully submerged and not in contact with each other or the beaker walls. c. Cover the beakers and leave them undisturbed for a predetermined period (e.g., 6, 24, or 48 hours) at a constant temperature.

4. Post-Immersion Processing: a. After the immersion period, carefully remove the coupons from the solutions. b. Gently clean the coupons with a soft brush under running water to remove loose corrosion products. c. For more adherent corrosion products, use an appropriate cleaning solution as specified in ASTM G1 (e.g., a solution of HCl with an inhibitor like hexamethylenetetramine). d. Rinse the cleaned coupons with distilled water and then acetone. e. Dry the coupons and reweigh them to obtain the final weight (W_final).

5. Data Analysis: a. Calculate the weight loss (ΔW) for each coupon: ΔW = W_initial - W_final. b. Calculate the corrosion rate (CR) in millimeters per year (mm/y) using the formula: CR (mm/y) = (8.76 × 10^4 × ΔW) / (A × t × ρ) where:

  • ΔW is the weight loss in grams
  • A is the surface area of the coupon in cm²
  • t is the immersion time in hours
  • ρ is the density of the metal in g/cm³ c. Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where:
  • CR_blank is the corrosion rate in the blank solution
  • CR_inhibitor is the corrosion rate in the solution containing this compound.

Protocol 2: Potentiodynamic Polarization (Based on ASTM G59)

1. Electrochemical Cell Setup: a. Use a standard three-electrode electrochemical cell. b. The working electrode (WE) is the prepared metal specimen (e.g., mild steel) with a defined exposed surface area. c. The reference electrode (RE) is a Saturated Calomel Electrode (SCE) or Ag/AgCl electrode. d. The counter electrode (CE) is a platinum or graphite (B72142) rod/mesh with a surface area larger than the WE.

2. Test Procedure: a. Place the WE, RE, and CE in the electrochemical cell containing the test solution (with and without this compound). b. Allow the system to stabilize for a period (e.g., 30-60 minutes) to reach a steady open-circuit potential (OCP or Ecorr). c. Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential (e.g., -250 mV vs. Ecorr) to an anodic potential (e.g., +250 mV vs. Ecorr) at a slow scan rate (e.g., 0.167 mV/s).

3. Data Analysis: a. Plot the resulting potential (E) versus the logarithm of the current density (log i). b. Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the linear portions of the anodic and cathodic Tafel plots to their intersection. c. Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100 where:

  • Icorr_blank is the corrosion current density in the blank solution
  • Icorr_inhibitor is the corrosion current density in the solution containing this compound.

Protocol 3: Electrochemical Impedance Spectroscopy (EIS) (Based on ASTM G106)

1. Electrochemical Cell Setup: a. Use the same three-electrode cell setup as for potentiodynamic polarization.

2. Test Procedure: a. After the system has stabilized at its OCP, apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz). b. Record the resulting current response as a function of frequency.

3. Data Analysis: a. Represent the impedance data as Nyquist and Bode plots. b. Model the impedance data using an appropriate equivalent electrical circuit (EEC). A common model for corrosion inhibition studies is the Randles circuit, which includes the solution resistance (Rs), the charge transfer resistance (Rct), and the double-layer capacitance (Cdl), often replaced by a constant phase element (CPE) to account for surface heterogeneity. c. The charge transfer resistance (Rct) is inversely proportional to the corrosion rate. d. Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100 where:

  • Rct_blank is the charge transfer resistance in the blank solution
  • Rct_inhibitor is the charge transfer resistance in the solution containing this compound.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis cluster_results Results prep_specimen Specimen Preparation (Polishing, Cleaning, Weighing) weight_loss Weight Loss (ASTM G1/G31) prep_specimen->weight_loss eis Electrochemical Impedance Spectroscopy (EIS) (ASTM G106) prep_specimen->eis pdp Potentiodynamic Polarization (ASTM G59) prep_specimen->pdp prep_solution Solution Preparation (Corrosive Medium +/- DODA) prep_solution->weight_loss prep_solution->eis prep_solution->pdp calc_cr_ie Calculate Corrosion Rate & Inhibition Efficiency weight_loss->calc_cr_ie surface_analysis Surface Characterization (SEM, AFM) weight_loss->surface_analysis model_eec Model Equivalent Electrical Circuit eis->model_eec eis->surface_analysis tafel_extrapolation Tafel Extrapolation pdp->tafel_extrapolation pdp->surface_analysis data_tables Quantitative Data Tables calc_cr_ie->data_tables model_eec->data_tables tafel_extrapolation->data_tables

Caption: Experimental workflow for evaluating this compound as a corrosion inhibitor.

Caption: Mechanism of action of this compound as a film-forming corrosion inhibitor.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dioctadecylamine (DDA) Concentration for Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of nanoparticles incorporating Dioctadecylamine (DDA). Our goal is to assist you in overcoming common experimental hurdles and optimizing your protocols for consistent and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (DDA) in nanoparticle formulations?

A1: this compound (DDA) is a cationic lipid that is frequently incorporated into lipid-based nanoparticles. Its primary functions are to impart a positive surface charge (zeta potential) to the nanoparticles and to facilitate the encapsulation of negatively charged molecules such as nucleic acids (mRNA, siRNA, pDNA) through electrostatic interactions.[1][2] The positive charge also plays a role in the interaction of nanoparticles with negatively charged cell membranes, potentially enhancing cellular uptake.[1]

Q2: How does the molar ratio of DDA affect the physicochemical properties of nanoparticles?

A2: The molar ratio of DDA significantly influences the nanoparticle's size, polydispersity index (PDI), and zeta potential. Generally, increasing the molar concentration of DDA leads to a higher positive zeta potential. The effect on size and PDI can be more complex and is often dependent on the other lipid components and the overall formulation process. Optimized molar ratios are crucial for achieving stable nanoparticles with desired characteristics.

Q3: My nanoparticles are aggregating. What are the likely causes when using DDA?

A3: Aggregation in DDA-containing nanoparticle formulations is a common issue and can stem from several factors:

  • Suboptimal DDA Concentration: An inappropriate amount of DDA can lead to instability. Too little may not provide sufficient electrostatic repulsion, while too much can sometimes lead to bridging flocculation.

  • Incorrect pH: The pH of the hydration buffer can affect the protonation state of DDA's amine group, thereby influencing the surface charge and stability of the nanoparticles.

  • High Ionic Strength of the Buffer: High salt concentrations can shield the surface charges on the nanoparticles, reducing electrostatic repulsion and leading to aggregation.

  • Inadequate Homogenization: Insufficient energy during formation (e.g., sonication or extrusion) can result in a heterogeneous population of nanoparticles that are more prone to aggregation.

Q4: What are the recommended storage conditions for DDA-based nanoparticles?

A4: For long-term stability, it is generally recommended to store DDA-containing nanoparticle suspensions at 4°C. Freezing should be approached with caution as the freeze-thaw cycle can induce aggregation. If freezing is necessary, the use of a cryoprotectant such as sucrose (B13894) or trehalose (B1683222) is advised to preserve the integrity of the nanoparticles.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Poor Nanoparticle Yield or No Formation 1. Incorrect precursor concentrations. 2. Ineffective hydration of the lipid film. 3. Unfavorable reaction temperature.1. Verify the molar ratios of all lipid components, including DDA. 2. Ensure the hydration buffer is heated above the phase transition temperature of the lipids and that hydration is carried out for a sufficient duration with adequate agitation. 3. Optimize the hydration temperature; it should be above the transition temperature of all lipid components.
Nanoparticle Aggregation 1. Inadequate DDA concentration. 2. Incorrect pH of the hydration medium. 3. High ionic strength of the buffer. 4. Insufficient energy during size reduction (extrusion/sonication).1. Optimize the molar ratio of DDA. Refer to the data table below for expected outcomes. 2. Adjust the pH of the hydration buffer to ensure optimal protonation of DDA and electrostatic repulsion. 3. Use a buffer with lower ionic strength for hydration and storage. 4. Ensure a sufficient number of extrusion cycles or adequate sonication time and power.
High Polydispersity Index (PDI > 0.3) 1. Incomplete dissolution of lipids in the organic solvent. 2. Non-uniform lipid film. 3. Inefficient size reduction process.1. Ensure all lipids, including DDA, are fully dissolved in the organic solvent before creating the thin film. 2. Rotate the flask during solvent evaporation to ensure a thin, uniform lipid film is formed. 3. Increase the number of extrusion passes through the polycarbonate membrane.
Low or Inconsistent Zeta Potential 1. Insufficient DDA concentration. 2. Incorrect pH of the measurement medium. 3. Contamination of the sample.1. Increase the molar percentage of DDA in the formulation. 2. Ensure the nanoparticles are dispersed in a buffer of known and consistent pH for zeta potential measurements. 3. Use high-purity lipids and solvents, and ensure cleanliness of all glassware and equipment.

Data Presentation: Effect of DDA Concentration on Nanoparticle Properties

The following table summarizes expected nanoparticle characteristics based on varying molar ratios of DDA in a lipid formulation. These values are derived from published data and serve as a guideline for optimization. The base formulation often consists of a primary phospholipid (e.g., Phosphatidylcholine) and Cholesterol.

Formulation (Molar Ratio of Phospholipid:Cholesterol:DDA)Approximate Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
12.0:5.0:5.0 (Stearylamine/DDA)108 ± 150.20 ± 0.04+30.1 ± 1.2
DDA:TDB (8:1 molar ratio)~150-200< 0.2Positive (specific value not stated)

Note: TDB (Trehalose 6,6-dibehenate) is often used as an immunomodulator in combination with DDA.

Experimental Protocols

Protocol 1: Nanoparticle Synthesis via Thin-Film Hydration and Extrusion

This protocol describes a common method for preparing DDA-containing liposomes.

Materials:

  • This compound (DDA)

  • Phosphatidylcholine (PC)

  • Cholesterol

  • Chloroform or a chloroform:methanol mixture (2:1, v/v)

  • Hydration buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome (B1194612) extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Gas-tight syringes

Procedure:

  • Lipid Dissolution: Dissolve the desired molar ratios of DDA, PC, and cholesterol in the organic solvent in a round-bottom flask. Gently swirl the flask until the lipids are completely dissolved and the solution is clear.

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the transition temperature of the lipids to evaporate the organic solvent. A thin, uniform lipid film will form on the inner surface of the flask. Continue to apply a vacuum for at least 1 hour to remove any residual solvent.

  • Hydration: Add the pre-warmed hydration buffer to the flask containing the dry lipid film. The temperature of the buffer should also be above the phase transition temperature of the lipids.

  • Vesicle Formation: Agitate the flask to hydrate (B1144303) the lipid film. This can be done by gentle swirling or vortexing. The hydrated lipid sheets will detach from the flask wall and self-assemble into multilamellar vesicles (MLVs). Allow the mixture to hydrate for 1-2 hours.

  • Extrusion (Sizing):

    • Assemble the extruder according to the manufacturer's instructions, placing a polycarbonate membrane of the desired pore size (e.g., 100 nm) between two filter supports.

    • Transfer the MLV suspension to one of the gas-tight syringes and attach it to one side of the extruder. Attach an empty syringe to the other side.

    • Push the suspension from the full syringe through the membrane into the empty syringe. Repeat this process for an odd number of passes (e.g., 11 or 21 times) to ensure a uniform size distribution.

    • Collect the resulting unilamellar vesicle (LUV) suspension.

  • Storage: Store the liposome suspension at 4°C.

Protocol 2: Nanoparticle Characterization

1. Size and Polydispersity Index (PDI) Measurement using Dynamic Light Scattering (DLS)

  • Sample Preparation: Dilute a small aliquot of the nanoparticle suspension with the hydration buffer to a suitable concentration for DLS analysis.

  • Measurement: Place the diluted sample in a cuvette and insert it into the DLS instrument. Perform the measurement according to the instrument's operating procedure.

  • Analysis: The Z-average diameter will provide the mean particle size, and the PDI will indicate the breadth of the size distribution. A PDI value below 0.3 is generally considered acceptable for many applications.

2. Zeta Potential Measurement

  • Sample Preparation: Dilute the nanoparticle suspension in an appropriate medium, typically deionized water or a low ionic strength buffer, to the recommended concentration for the instrument.

  • Measurement: Inject the sample into the specialized zeta potential cell and perform the measurement. The instrument applies an electric field and measures the velocity of the particles to determine their electrophoretic mobility and calculate the zeta potential.

  • Analysis: A zeta potential value greater than +30 mV or less than -30 mV generally indicates good colloidal stability due to strong electrostatic repulsion between particles.

Mandatory Visualizations

experimental_workflow Experimental Workflow for DDA Nanoparticle Synthesis cluster_preparation Preparation cluster_sizing Sizing cluster_characterization Characterization dissolve 1. Dissolve Lipids (PC, Cholesterol, DDA) in Organic Solvent film 2. Form Thin Lipid Film (Rotary Evaporation) dissolve->film hydrate 3. Hydrate Film with Aqueous Buffer film->hydrate mlv 4. Formation of Multilamellar Vesicles (MLVs) hydrate->mlv extrude 5. Extrusion through Polycarbonate Membrane mlv->extrude luv 6. Formation of Unilamellar Vesicles (LUVs) extrude->luv dls 7. DLS Analysis (Size & PDI) luv->dls zeta 8. Zeta Potential Measurement luv->zeta

Caption: Workflow for DDA nanoparticle synthesis and characterization.

troubleshooting_aggregation Troubleshooting Nanoparticle Aggregation start Nanoparticle Aggregation Observed check_dda Is DDA Molar Ratio Optimized? start->check_dda check_ph Is Hydration Buffer pH Correct? check_dda->check_ph Yes adjust_dda Adjust DDA Molar Ratio (Increase/Decrease) check_dda->adjust_dda No check_ionic Is Buffer Ionic Strength Low? check_ph->check_ionic Yes adjust_ph Optimize Buffer pH check_ph->adjust_ph No check_extrusion Sufficient Extrusion Cycles Performed? check_ionic->check_extrusion Yes adjust_ionic Use Lower Ionic Strength Buffer check_ionic->adjust_ionic No increase_extrusion Increase Number of Extrusion Passes check_extrusion->increase_extrusion No stable_np Stable Nanoparticles check_extrusion->stable_np Yes adjust_dda->check_ph adjust_ph->check_ionic adjust_ionic->check_extrusion increase_extrusion->stable_np

References

Technical Support Center: Preventing Dioctadecylamine Aggregation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dioctadecylamine (DODA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting aggregation issues with this compound in solution. Due to its long hydrophobic chains, DODA has a strong tendency to aggregate in aqueous environments and can also precipitate from organic solvents if not handled correctly. This guide offers practical advice, detailed protocols, and answers to frequently asked questions to ensure the successful use of DODA in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DODA) and why is it prone to aggregation?

A1: this compound, also known as distearylamine, is a secondary amine with two 18-carbon alkyl chains.[1][2] This structure gives it a highly hydrophobic (water-repelling) nature, making it virtually insoluble in water.[2] In aqueous solutions, the hydrophobic tails of DODA molecules tend to associate with each other to minimize contact with water, leading to the formation of aggregates, which can range from small micelles to larger, visible precipitates. In organic solvents, precipitation can occur if the solvent polarity is not optimal or if the concentration exceeds its solubility limit.

Q2: What is the Critical Micelle Concentration (CMC) of DODA?

Q3: In which solvents is DODA soluble?

A3: this compound is soluble in a range of nonpolar organic solvents. While exact quantitative data is limited, it is known to be soluble in solvents such as chloroform (B151607), benzene, and toluene (B28343). It has limited solubility in more polar organic solvents like ethanol (B145695) and acetone. It is considered insoluble in water.

Q4: Can I prepare a stable aqueous solution of DODA?

A4: Preparing a stable, true solution of DODA in pure water is challenging due to its hydrophobicity. However, stable aqueous dispersions or liposomal formulations can be prepared. This typically requires the use of co-solvents, auxiliary surfactants, or specific formulation techniques like thin-film hydration followed by extrusion to form liposomes.

Troubleshooting Guides

Issue 1: Precipitation of DODA from an Organic Solvent

Possible Causes:

  • Solvent Polarity: The chosen organic solvent may not be sufficiently nonpolar for the desired concentration of DODA.

  • Low Temperature: Solubility of DODA in organic solvents decreases with temperature.

  • High Concentration: The concentration of DODA exceeds its solubility limit in the chosen solvent.

  • Contaminants: The presence of water or other impurities can reduce the solubility of DODA.

Troubleshooting Steps:

  • Select an Appropriate Solvent: Choose a nonpolar solvent such as chloroform, benzene, or toluene for dissolving DODA.

  • Gentle Warming: Gently warm the solution to increase the solubility of DODA. Be cautious and do not exceed the solvent's boiling point.

  • Reduce Concentration: If precipitation persists, try preparing a more dilute solution.

  • Ensure Anhydrous Conditions: Use dry solvents and minimize exposure to atmospheric moisture to prevent the introduction of water, which can cause precipitation.

Issue 2: Aggregation or Precipitation of DODA in Aqueous Dispersions

Possible Causes:

  • High Hydrophobicity: The intrinsic property of DODA to avoid contact with water.

  • Ionic Strength of the Buffer: High salt concentrations can promote aggregation through a "salting-out" effect.

  • pH of the Buffer: The charge of the amine headgroup is pH-dependent, which can influence its interaction with water and other buffer components.

  • Inadequate Dispersion Method: Simply adding DODA to an aqueous solution will likely result in immediate aggregation.

Troubleshooting Steps:

  • pH Adjustment: Since DODA has a basic amine group, adjusting the pH of the aqueous phase to be more acidic can protonate the amine, potentially increasing its dispersibility.

  • Use of Co-solvents: Introduce a water-miscible organic co-solvent (e.g., ethanol) to the aqueous phase to increase the overall solubility of DODA.

  • Incorporate Stabilizers: The use of co-surfactants or polymers like hydroxypropyl methyl cellulose (B213188) (HPMC) can help to sterically stabilize DODA particles in an aqueous suspension.

  • Employ Advanced Formulation Techniques: For stable dispersions, consider methods like creating a DODA stock solution in an organic solvent and then injecting it into the aqueous phase under vigorous stirring, or using thin-film hydration for liposome (B1194612) formation.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference(s)
Appearance Waxy solid or flakes
Molecular Formula C₃₆H₇₅N
Molecular Weight 521.99 g/mol
Melting Point 50-55 °C
Boiling Point ~350-360 °C
Water Solubility Insoluble
Organic Solvent Solubility Soluble in chloroform, benzene, toluene; Sparingly soluble in ethanol, acetone
pKa (Predicted) 10.84 ± 0.19

Experimental Protocols

Protocol 1: Preparation of a DODA Stock Solution in an Organic Solvent

This protocol describes the preparation of a standard stock solution of DODA in an organic solvent, which can be used for subsequent experiments.

Materials:

  • This compound (DODA) powder

  • Chloroform (anhydrous)

  • Glass vial with a screw cap

  • Magnetic stirrer and stir bar

  • Analytical balance

Methodology:

  • Weighing DODA: Accurately weigh the desired amount of DODA powder using an analytical balance and transfer it to a clean, dry glass vial.

  • Adding Solvent: Add the calculated volume of anhydrous chloroform to the vial to achieve the desired concentration (e.g., 10 mg/mL).

  • Dissolution: Place a magnetic stir bar in the vial and cap it tightly. Place the vial on a magnetic stirrer and stir at room temperature until the DODA is completely dissolved. Gentle warming (to no more than 40°C) can be applied to expedite dissolution.

  • Storage: Store the stock solution in a tightly sealed container at room temperature, protected from light.

Protocol 2: Preparation of a Stable Aqueous Dispersion of DODA via Ethanol Injection

This protocol provides a method for creating a dispersed aqueous system of DODA for applications where an organic solvent is not suitable in the final formulation.

Materials:

  • DODA stock solution in ethanol (e.g., 10 mg/mL)

  • Deionized water or desired aqueous buffer

  • Magnetic stirrer and stir bar

  • Glass beaker

Methodology:

  • Prepare Aqueous Phase: Place the desired volume of deionized water or buffer into a glass beaker and begin stirring vigorously with a magnetic stir bar.

  • Ethanol Injection: Using a pipette, slowly add the DODA/ethanol stock solution dropwise into the center of the vortex of the stirring aqueous phase. The rapid dilution and solvent change will cause the DODA to precipitate into fine particles, forming a dispersion.

  • Solvent Evaporation (Optional): If the presence of ethanol is undesirable in the final application, it can be removed by gentle heating (e.g., 50-60°C) with continued stirring in a fume hood to allow for evaporation.

  • Characterization: The resulting dispersion can be characterized for particle size and stability using techniques like Dynamic Light Scattering (DLS).

Protocol 3: Formulation of DODA-containing Liposomes by Thin-Film Hydration

This protocol outlines the preparation of liposomes incorporating DODA, which can be useful for drug delivery applications.

Materials:

  • This compound (DODA)

  • Phosphatidylcholine (PC) or another suitable lipid (e.g., DOPC)

  • Cholesterol (optional, for membrane stability)

  • Chloroform or a chloroform:methanol mixture (2:1, v/v)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm)

Methodology:

  • Lipid Dissolution: Dissolve the desired amounts of DODA, phosphatidylcholine, and cholesterol in the organic solvent in a round-bottom flask. Gently swirl until a clear solution is formed.

  • Thin-Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will leave a thin, dry lipid film on the inner surface of the flask.

  • Hydration: Add the aqueous buffer to the flask containing the lipid film. The buffer should be pre-warmed to a temperature above the phase transition temperature of the lipids.

  • Vesicle Formation: Agitate the flask to hydrate (B1144303) the lipid film. This can be done by gentle swirling or vortexing, which will cause the lipid sheets to detach and form multilamellar vesicles (MLVs).

  • Extrusion for Size Homogenization: To obtain unilamellar vesicles (LUVs) with a uniform size, pass the MLV suspension through a liposome extruder equipped with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Repeat the extrusion process 10-15 times.

  • Storage: Store the resulting liposome suspension at 4°C.

Mandatory Visualizations

Troubleshooting_DODA_Aggregation cluster_organic In Organic Solvents cluster_aqueous In Aqueous Solutions precipitate_org Precipitation Observed cause_org1 Inappropriate Solvent Polarity precipitate_org->cause_org1 cause_org2 Low Temperature precipitate_org->cause_org2 cause_org3 Concentration Too High precipitate_org->cause_org3 solution_org1 Use Nonpolar Solvent (e.g., Chloroform, Benzene) cause_org1->solution_org1 solution_org2 Gently Warm Solution cause_org2->solution_org2 solution_org3 Prepare a Dilute Solution cause_org3->solution_org3 precipitate_aq Aggregation/Precipitation Observed cause_aq1 High Hydrophobicity precipitate_aq->cause_aq1 cause_aq2 High Ionic Strength precipitate_aq->cause_aq2 cause_aq3 Inadequate Dispersion precipitate_aq->cause_aq3 solution_aq1 Adjust pH (Acidic) cause_aq1->solution_aq1 solution_aq2 Use Co-solvents (e.g., Ethanol) cause_aq1->solution_aq2 solution_aq3 Add Stabilizers (e.g., HPMC) cause_aq1->solution_aq3 solution_aq4 Use Formulation Techniques (e.g., Ethanol Injection, Liposomes) cause_aq1->solution_aq4 cause_aq2->solution_aq1 cause_aq3->solution_aq4

Caption: Troubleshooting workflow for DODA aggregation.

DODA_Solution_Preparation_Workflow start Start: Solid DODA choose_solvent Choose Solvent System start->choose_solvent organic_path Organic Solvent (e.g., Chloroform) choose_solvent->organic_path aqueous_path Aqueous Dispersion choose_solvent->aqueous_path liposome_path Liposome Formulation choose_solvent->liposome_path dissolve_org Dissolve DODA (Stir, Gentle Heat) organic_path->dissolve_org prep_eth_stock Prepare Ethanolic Stock Solution aqueous_path->prep_eth_stock stable_org_sol Stable Organic Solution dissolve_org->stable_org_sol injection Inject into Stirring Aqueous Phase prep_eth_stock->injection stable_aq_disp Stable Aqueous Dispersion injection->stable_aq_disp thin_film Thin-Film Hydration liposome_path->thin_film extrusion Extrusion thin_film->extrusion stable_liposomes Stable Liposome Suspension extrusion->stable_liposomes

Caption: Workflow for preparing DODA solutions/dispersions.

References

Dioctadecylamine-Based Transfection Protocols: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dioctadecylamine-based transfection protocols. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for successful gene delivery experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and optimize your transfection outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work for transfection?

This compound (DODA) is a cationic lipid that possesses a positively charged head group and two long hydrocarbon chains.[1] This structure allows it to interact with negatively charged nucleic acids (DNA and RNA) through electrostatic interactions, forming condensed complexes known as lipoplexes or lipid nanoparticles. The overall positive charge of these complexes facilitates their interaction with the negatively charged cell membrane, leading to uptake into the cell, primarily through endocytosis. Once inside, the this compound-based vehicle must enable the escape of the nucleic acid from the endosome into the cytoplasm for the genetic material to become functional.

Q2: What are the key advantages of using this compound-based reagents?

This compound-based formulations, particularly solid lipid nanoparticles (OCTNPs), have demonstrated high transfection efficiency, with some studies reporting up to 82% efficiency in human fibroblast cells.[2] A significant advantage is the potential for low cytotoxicity, offering a safer alternative to viral vectors which can have immunogenic effects.[2][] Furthermore, non-viral vectors like this compound-based nanoparticles offer flexibility in terms of the size of the genetic material that can be delivered.

Q3: What is the recommended storage condition for this compound-based transfection reagents?

Cationic lipid-based reagents, including those containing this compound, should be stored at 4°C.[4] It is crucial to avoid freezing these reagents, as the freeze-thaw cycles can disrupt the lipid particle integrity and negatively impact transfection performance. Some reagents may appear cloudy upon storage at low temperatures; in such cases, warming them to 37°C for a few minutes until the solution clears is recommended and should not compromise efficiency.

Q4: Can I use serum and antibiotics in my culture medium during transfection?

It is strongly recommended to form the this compound-DNA complexes in a serum-free medium. Serum contains proteins that can interfere with the formation of these complexes, leading to reduced transfection efficiency. While some protocols suggest that the transfection itself can be carried out in the presence of serum-containing medium, it is a critical parameter to optimize for your specific cell type.

Antibiotics can generally be present in the culture medium during transient transfection. However, since cationic lipid reagents can increase cell permeability, they might also enhance the uptake of antibiotics, potentially leading to cytotoxicity. Therefore, it is advisable to perform transfection in antibiotic-free medium.

Troubleshooting Guides

Low Transfection Efficiency

Low transfection efficiency is a common challenge. The following table outlines potential causes and their corresponding solutions.

Possible Cause Suggested Solution
Suboptimal this compound:Nucleic Acid Ratio The ratio of cationic lipid to nucleic acid is critical for efficient complex formation and cellular uptake. It is recommended to perform a titration experiment to determine the optimal ratio for your specific cell line and plasmid. Start with a ratio of 3:1 (µL of reagent: µg of DNA) and test a range from 1:1 to 6:1.
Poor Quality or Incorrect Amount of Nucleic Acid Ensure the purity and integrity of your DNA or RNA. A 260/280 ratio of ~1.8 for DNA and ~2.0 for RNA is indicative of high purity. Verify the concentration of your nucleic acid before preparing complexes. The optimal amount of nucleic acid depends on the cell type and plate format; refer to the manufacturer's protocol for starting recommendations.
Inappropriate Cell Density For most adherent cell lines, a confluency of 70-90% at the time of transfection is optimal. Cells that are too sparse may not survive the transfection process, while over-confluent cells may have reduced uptake of the transfection complexes due to contact inhibition.
Presence of Interfering Substances During Complex Formation Form this compound-nucleic acid complexes in a serum-free and antibiotic-free medium. High concentrations of phosphates, sulfates, and other charged molecules can also interfere with complex formation. Opti-MEM is a commonly recommended medium for complexation, but some reagents may specify against its use.
Incorrect Incubation Times The incubation time for complex formation and the duration of cell exposure to the complexes are critical. Typically, complexes are allowed to form for 15-30 minutes at room temperature. The optimal time for cells to be in contact with the transfection complexes can range from a few hours to overnight and should be optimized for your cell type to balance efficiency and toxicity.
"Hard-to-Transfect" Cell Lines Primary cells and some cell lines are inherently more difficult to transfect. For these cells, consider using a transfection reagent specifically designed for sensitive cells or explore alternative methods like electroporation.
High Cell Cytotoxicity

Excessive cell death following transfection can compromise your experimental results. Here are common causes and how to mitigate them.

Possible Cause Suggested Solution
Excessive Amount of Transfection Reagent High concentrations of cationic lipids can be toxic to cells. Perform a dose-response experiment to find the lowest effective concentration of your this compound-based reagent that provides high transfection efficiency with minimal cytotoxicity.
High Concentration of Nucleic Acid Too much foreign DNA can also induce a toxic response in cells. Optimize the amount of nucleic acid used in your transfections.
Prolonged Exposure to Transfection Complexes For sensitive cell lines, extended incubation with transfection complexes can lead to cell death. Try reducing the incubation time. For some protocols, replacing the transfection medium with fresh, complete culture medium after 4-6 hours can help reduce toxicity.
Poor Cell Health Prior to Transfection Only use healthy, actively dividing cells for transfection. Ensure your cells are free from contamination (e.g., mycoplasma) and have a viability of over 90% before starting the experiment. Avoid using cells that have been passaged too many times.
Presence of Antibiotics As mentioned, the combination of cationic lipids and certain antibiotics can be toxic to cells. Perform transfections in antibiotic-free medium.

Experimental Protocols & Visualizations

General Protocol for this compound-Based Transfection

This protocol provides a general workflow for transfecting adherent cells using a this compound-based reagent. Optimization of the indicated steps is crucial for success.

G cluster_prep Day 0: Cell Seeding cluster_transfection Day 1: Transfection cluster_analysis Day 2-3: Analysis seed_cells Seed cells in a multi-well plate to reach 70-90% confluency on the day of transfection. dilute_dna Dilute nucleic acid in serum-free medium. dilute_reagent Dilute this compound reagent in serum-free medium. form_complex Combine diluted nucleic acid and reagent. Incubate for 15-30 min at RT to form complexes. dilute_reagent->form_complex add_complex Add complexes to cells dropwise. Gently rock the plate. form_complex->add_complex incubate_cells Incubate cells for 4-48 hours under normal growth conditions. add_complex->incubate_cells change_medium Optional: Change medium after 4-6 hours for sensitive cells. incubate_cells->change_medium assay Assay for gene expression (e.g., GFP, luciferase) or knockdown. change_medium->assay

Caption: General workflow for this compound-based transfection.
Mechanism of this compound-Mediated Gene Delivery

The following diagram illustrates the key steps involved in the cellular uptake and processing of this compound-nucleic acid complexes.

G cluster_extracellular Extracellular Space cluster_cellular Cell dna Nucleic Acid (- charge) complex Lipoplex Formation dna->complex doda This compound (+ charge) doda->complex endocytosis Endocytosis complex->endocytosis 1. Binding & Uptake membrane Cell Membrane endosome Endosome endocytosis->endosome escape Endosomal Escape endosome->escape 2. Release cytoplasm Cytoplasm escape->cytoplasm nucleus Nucleus (for DNA) cytoplasm->nucleus 3a. Nuclear Entry translation Translation (for RNA) cytoplasm->translation 3b. Cytoplasmic Function

Caption: Cellular pathway of this compound-mediated transfection.
Troubleshooting Logic Flow

When encountering issues with your transfection experiments, this decision tree can guide your troubleshooting process.

G cluster_efficiency Efficiency Optimization cluster_toxicity Toxicity Reduction start Transfection Problem check_efficiency Low Transfection Efficiency? start->check_efficiency check_toxicity High Cell Cytotoxicity? check_efficiency->check_toxicity No optimize_ratio Optimize Reagent:DNA Ratio check_efficiency->optimize_ratio Yes success Successful Transfection check_toxicity->success No reduce_reagent Reduce Reagent Concentration check_toxicity->reduce_reagent Yes check_dna_quality Check Nucleic Acid Quality & Quantity optimize_ratio->check_dna_quality optimize_cell_density Optimize Cell Density check_dna_quality->optimize_cell_density reduce_dna Reduce Nucleic Acid Amount reduce_reagent->reduce_dna reduce_incubation Shorten Incubation Time reduce_dna->reduce_incubation

References

Dioctadecylamine (DODA) Monolayer Formation: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with dioctadecylamine (DODA) monolayers, with a specific focus on the effects of subphase pH.

Troubleshooting Guide

This guide addresses common issues encountered during the formation and characterization of DODA monolayers.

Problem Possible Cause Recommended Solution
No significant increase in surface pressure upon barrier compression. Unstable Monolayer due to High pH: DODA monolayers are generally unstable at a pH above 3.9. At higher pH, the amine head groups are not sufficiently protonated, leading to poor film formation and potential dissolution into the subphase.[1]Ensure the subphase pH is below 3.9. A pH of 3.0 is often used for stable monolayer formation.[1]
Incomplete Spreading of DODA: The spreading solvent may have evaporated too quickly, or the DODA solution may not have been adequately dispersed across the water surface.Allow sufficient time (typically 10-15 minutes) for the spreading solvent to evaporate completely before starting compression. Ensure the spreading solution is applied gently and evenly across the surface.
Surface pressure-area (π-A) isotherm shows a very low collapse pressure. Suboptimal pH: The stability and collapse pressure of DODA monolayers are highly dependent on the subphase pH.Adjust the pH of the subphase. For instance, monolayers prepared with sulfuric acid tend to collapse at higher lateral pressures (55–65 mN/m) compared to those prepared with hydrochloric acid (20–25 mN/m).[1]
Presence of Impurities: Contaminants in the water, DODA, or spreading solvent can disrupt monolayer packing and reduce its stability.Use ultrapure water (Milli-Q or equivalent) for the subphase. Ensure the DODA and spreading solvent are of high purity. Clean the Langmuir trough and barriers meticulously before each experiment.
Brewster Angle Microscopy (BAM) reveals aggregated structures or crystallites instead of a uniform monolayer. High Subphase pH: At pH values around 4.0 and above, DODA may not form a uniform monolayer and can appear as small crystal pieces.[1]Lower the subphase pH to a value below 3.9 to ensure proper monolayer formation.[1]
Rapid Compression: Compressing the monolayer too quickly can lead to the formation of defects and aggregates.Use a slow and constant compression rate to allow the monolayer to organize into a stable film.
π-A isotherm is not reproducible between experiments. Inconsistent pH Control: Small variations in subphase pH can lead to significant changes in the isotherm.Calibrate the pH meter before each experiment and ensure the subphase pH is consistent. The large volume of the subphase should minimize pH variations during the experiment.
Temperature Fluctuations: Monolayer properties can be sensitive to temperature changes.Use a temperature-controlled Langmuir trough to maintain a constant subphase temperature throughout the experiment.

Frequently Asked Questions (FAQs)

???+ question "What is the optimal pH for forming a stable this compound (DODA) monolayer?"

???+ question "Why does my DODA monolayer collapse at a low surface pressure?"

???+ question "I am observing crystalline domains in my Brewster Angle Microscopy (BAM) images. What does this indicate?"

???+ question "Can I form a DODA monolayer at neutral or basic pH?"

???+ question "How does the choice of acid (e.g., HCl vs. H₂SO₄) for pH adjustment affect the monolayer?"

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the effect of pH on DODA monolayer properties.

ParameterConditionValueReference
Stable Monolayer Formation Subphase pH< 3.9
Collapse Pressure pH adjusted with HCl20 - 25 mN/m
pH adjusted with H₂SO₄55 - 65 mN/m
Phase Transition (G-LE) pH 3.0 (HCl), T=16.3 °C~0.1 mN/m
Phase Transition (LE-S1) pH 3.1, T=22.5 °C~10 mN/m

Experimental Protocols

Protocol for DODA Monolayer Formation and Characterization

This protocol outlines the key steps for preparing and analyzing a DODA monolayer using a Langmuir trough.

1. Materials and Equipment:

  • This compound (DODA)

  • Spreading solvent (e.g., chloroform)

  • Ultrapure water (Milli-Q or equivalent)

  • Acid for pH adjustment (e.g., HCl or H₂SO₄)

  • Langmuir trough equipped with movable barriers and a surface pressure sensor (Wilhelmy plate)

  • Brewster Angle Microscope (BAM) (optional)

  • Microsyringe

2. Subphase Preparation:

  • Fill the Langmuir trough with ultrapure water.

  • Adjust the pH of the subphase to the desired value (e.g., 3.0) by adding small aliquots of the chosen acid.

  • Allow the subphase to equilibrate to the desired temperature.

3. DODA Solution Preparation:

  • Prepare a solution of DODA in a volatile spreading solvent like chloroform (B151607) at a known concentration (e.g., 1 mg/mL).

4. Monolayer Spreading:

  • Clean the surface of the subphase by aspirating any impurities.

  • Using a microsyringe, carefully spread a known volume of the DODA solution onto the air-water interface.

  • Allow at least 10-15 minutes for the solvent to evaporate completely.

5. Isotherm Measurement:

  • Compress the monolayer by moving the barriers at a constant, slow rate.

  • Record the surface pressure as a function of the area per molecule to obtain the π-A isotherm.

  • Continue compression until the monolayer collapses, which is indicated by a sharp drop or plateau in the surface pressure.

6. Brewster Angle Microscopy (Optional):

  • If available, use the BAM to visualize the monolayer morphology at different stages of compression.

  • Capture images at various surface pressures to observe phase transitions and the formation of domains.

Visualizations

experimental_workflow subphase Subphase Preparation (Ultrapure Water + Acid to pH < 3.9) spreading Monolayer Spreading (Apply solution to subphase surface) subphase->spreading solution DODA Solution Preparation (DODA in Chloroform) solution->spreading evaporation Solvent Evaporation (Wait 10-15 minutes) spreading->evaporation compression Isotherm Measurement (Compress monolayer at constant rate) evaporation->compression data_analysis Data Analysis (π-A Isotherm) compression->data_analysis bam BAM Visualization (Optional: Image monolayer morphology) compression->bam bam->data_analysis

Caption: Experimental workflow for DODA monolayer formation and analysis.

ph_effect_pathway subphase_ph Subphase pH protonation Amine Head Group Protonation subphase_ph->protonation repulsion Electrostatic Repulsion protonation->repulsion pH < 3.9 aggregation Aggregation / Crystallization protonation->aggregation pH > 3.9 monolayer_formation Stable Monolayer Formation repulsion->monolayer_formation unstable_film Unstable Film / Dissolution aggregation->unstable_film

Caption: Logical relationship of pH effect on DODA monolayer formation.

References

Technical Support Center: Dioctadecylamine (DODA) Purity Analysis and Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Dioctadecylamine (DODA).

Frequently Asked Questions (FAQs)

Q1: What are the typical purity specifications for this compound (DODA)?

A1: High-purity DODA is critical for applications in drug delivery, material science, and nanoparticle synthesis. Specifications can vary slightly by supplier, but generally, high-grade DODA meets the criteria outlined in the table below.

Q2: Which analytical techniques are most suitable for determining DODA purity?

A2: The most common methods for DODA purity analysis are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and potentiometric titration. The choice of method depends on the specific requirements of the analysis, available instrumentation, and the nature of expected impurities.

Q3: What are the potential impurities in DODA?

A3: Impurities in DODA can originate from the manufacturing process and may include unreacted starting materials like fatty acids and primary amines, as well as byproducts from side reactions, such as tertiary amines.

Q4: How should DODA samples be prepared for analysis?

A4: Proper sample preparation is crucial for accurate results. DODA is a waxy solid with low water solubility. It is typically dissolved in an appropriate organic solvent like chloroform (B151607), benzene, or a mixture of methanol (B129727) and water for analysis.

Quality Control Specifications

ParameterSpecificationTypical Analytical Method
Appearance White to off-white waxy solid or flakesVisual Inspection
Purity (Assay) ≥99.0%Gas Chromatography (GC-FID), Potentiometric Titration
Melting Point 71-73 °CMelting Point Apparatus
Identity Conforms to reference spectraFTIR, NMR
Solubility Soluble in organic solvents (e.g., chloroform, toluene)Visual Inspection

Troubleshooting Guides

Gas Chromatography (GC) Analysis

Q: I am observing peak tailing for the DODA peak in my GC chromatogram. What could be the cause?

A: Peak tailing, especially for amines, is a common issue in GC analysis. Potential causes include:

  • Active Sites in the Inlet or Column: Amines can interact with active silanol (B1196071) groups in the injector liner or on the column, leading to tailing.

    • Solution: Use a deactivated inlet liner and a column specifically designed for amine analysis. Consider derivatizing the amine to reduce its polarity.

  • Column Contamination: Buildup of non-volatile residues at the head of the column can cause peak distortion.

    • Solution: Trim the first few centimeters of the column. If the problem persists, the column may need to be replaced.

  • Improper Column Installation: If the column is not installed correctly in the injector or detector, it can lead to poor peak shape.

    • Solution: Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth.

Q: My GC analysis is showing ghost peaks. Where are they coming from?

A: Ghost peaks are extraneous peaks that appear in the chromatogram and can be caused by:

  • Contaminated Syringe: Residual sample from a previous injection can be carried over.

    • Solution: Implement a rigorous syringe cleaning protocol between injections.

  • Septum Bleed: Particles from the injector septum can be introduced into the inlet.

    • Solution: Use high-quality, low-bleed septa and replace them regularly.

  • Carrier Gas Impurities: Impurities in the carrier gas can accumulate in the system and elute as broad peaks.

    • Solution: Use high-purity carrier gas and install traps to remove oxygen, moisture, and hydrocarbons.

High-Performance Liquid Chromatography (HPLC) Analysis

Q: I am having trouble getting good retention of DODA on my C18 column. What can I do?

A: DODA is a hydrophobic molecule, but its basic nature can lead to poor peak shape and retention on standard reversed-phase columns.

  • Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and peak shape of amines.

    • Solution: Adjust the mobile phase pH to be in a range where the amine is in a consistent protonation state. For basic compounds like DODA, a higher pH mobile phase (e.g., using a hybrid or pH-stable column) can improve peak shape.

  • Ion-Pairing Reagents: The addition of an ion-pairing reagent can improve the retention of ionic or ionizable compounds.

    • Solution: Add an ion-pairing reagent like trifluoroacetic acid (TFA) to the mobile phase.

Q: My DODA peak is broad and asymmetrical. How can I improve the peak shape?

A: Poor peak shape in HPLC can be due to several factors:

  • Column Overload: Injecting too much sample can lead to broad, fronting peaks.

    • Solution: Reduce the injection volume or the sample concentration.

  • Secondary Interactions: Interactions between the basic amine and residual silanols on the silica-based column can cause tailing.

    • Solution: Use an end-capped column or a column specifically designed for basic compounds. Adding a small amount of a competing base, like triethylamine, to the mobile phase can also help.

  • Inappropriate Solvent for Sample Dissolution: If the sample solvent is much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Dissolve the sample in the mobile phase or a weaker solvent whenever possible.

Potentiometric Titration

Q: I am not getting a sharp endpoint in the potentiometric titration of DODA. What could be the issue?

A: A poorly defined endpoint in the titration of a weak base like DODA can be due to:

  • Inappropriate Titrant: The titrant may not be strong enough to give a sharp inflection point.

    • Solution: Use a strong acid titrant such as perchloric acid in a non-aqueous solvent like glacial acetic acid.

  • Solvent Issues: DODA is not soluble in water, so a non-aqueous solvent system is required.

    • Solution: Dissolve the DODA sample in a suitable non-aqueous solvent such as a mixture of chloroform and glacial acetic acid.

  • Electrode Problems: The electrode may be dirty or not responding correctly.

    • Solution: Clean and properly maintain the pH electrode according to the manufacturer's instructions.

Q: My titration results are inconsistent. What could be causing the variability?

A: Inconsistent titration results can be frustrating. Consider the following:

  • Atmospheric CO2 Interference: Carbon dioxide from the air can dissolve in the titration solvent and react with the amine, leading to inaccurate results.

    • Solution: Purge the titration vessel with an inert gas like nitrogen before and during the titration.

  • Inaccurate Sample Weighing: As DODA is a solid, accurate weighing is crucial.

    • Solution: Use a calibrated analytical balance and ensure there is no static electricity affecting the measurement.

  • Improper Mixing: Inadequate mixing can lead to localized reactions and an unstable endpoint.

    • Solution: Ensure the solution is stirred consistently throughout the titration.

Experimental Protocols

Gas Chromatography (GC-FID) Method for Purity Assay
  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Injector Temperature: 280 °C

  • Detector Temperature (FID): 300 °C

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute

    • Ramp: 15 °C/min to 300 °C

    • Hold: 10 minutes at 300 °C

  • Injection Volume: 1 µL

  • Sample Preparation: Dissolve 10 mg of DODA in 10 mL of chloroform.

  • Data Analysis: Calculate the area percent of the DODA peak relative to the total peak area.

High-Performance Liquid Chromatography (HPLC) Method for Purity Assay
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 80% B

    • 2-15 min: 80% to 100% B

    • 15-20 min: 100% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detector: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of DODA in 1 mL of mobile phase B.

  • Data Analysis: Calculate the area percent of the DODA peak relative to the total peak area.

Potentiometric Titration for Purity Assay
  • Titrant: 0.1 N Perchloric acid in glacial acetic acid

  • Solvent: A mixture of 25 mL of chloroform and 25 mL of glacial acetic acid

  • Indicator Electrode: Glass pH electrode

  • Reference Electrode: Calomel electrode

  • Procedure:

    • Accurately weigh approximately 0.5 g of DODA and dissolve it in the solvent mixture.

    • Immerse the electrodes in the solution and stir continuously.

    • Titrate with 0.1 N perchloric acid, recording the mV or pH readings after each addition of titrant.

    • Determine the endpoint as the point of maximum inflection on the titration curve.

  • Calculation:

    Where:

    • V = Volume of titrant consumed at the endpoint (mL)

    • N = Normality of the titrant

    • MW = Molecular weight of DODA (521.99 g/mol )

    • W = Weight of the sample (g)

Visualizations

TroubleshootingWorkflow start Problem Encountered (e.g., Unexpected Results) check_instrument Check Instrument Parameters (Temperatures, Flow Rates, etc.) start->check_instrument check_sample Review Sample Preparation (Concentration, Solvent, etc.) start->check_sample check_method Verify Analytical Method (Column, Mobile Phase, Titrant) start->check_method isolate_variable Isolate and Test One Variable at a Time check_instrument->isolate_variable check_sample->isolate_variable check_method->isolate_variable consult_docs Consult Instrument Manuals and Literature isolate_variable->consult_docs Unsuccessful problem_solved Problem Resolved isolate_variable->problem_solved Successful consult_docs->isolate_variable contact_support Contact Technical Support consult_docs->contact_support

Caption: A general workflow for troubleshooting analytical issues.

Caption: Troubleshooting guide for peak tailing in GC analysis.

Technical Support Center: Dioctadecylamine-Stabilized Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Dioctadecylamine (DODA)-stabilized nanoparticles.

Troubleshooting Guide: Common Experimental Issues

Use this guide to diagnose and resolve common problems encountered during the synthesis and handling of DODA-stabilized nanoparticles.

Question 1: My nanoparticles are aggregating immediately during the synthesis process. What is causing this and how can I fix it?

Answer: Immediate aggregation during synthesis typically points to insufficient stabilization or suboptimal reaction conditions. This compound (DODA) acts as a capping and stabilizing agent, preventing agglomeration by forming a protective layer around the nanoparticles.[1][2] If aggregation occurs, consider the following causes and solutions:

  • Insufficient DODA Concentration: The amount of DODA may be too low to effectively coat the surface of the newly formed nanoparticles. This leads to exposed surfaces that can easily fuse.

    • Solution: Systematically increase the molar ratio of DODA to the nanoparticle precursor material.[3] A higher concentration of the stabilizing agent often leads to smaller and more stable nanoparticles.[4]

  • Incorrect pH: The pH of the reaction medium can affect the charge of the DODA amine group and the surface of the nanoparticle, influencing electrostatic repulsion.

    • Solution: Adjust the pH of the reaction mixture. For many syntheses, maintaining a specific pH range is critical to ensure the stabilizing agent is effective.[5]

  • Poor Mixing: Inefficient mixing can create localized areas of high precursor concentration, leading to rapid, uncontrolled particle growth and aggregation before stabilization can occur.

    • Solution: Ensure vigorous and consistent stirring throughout the addition of reagents. For methods like emulsification, using a high-speed homogenizer or a sonicator is crucial.

Question 2: My purified nanoparticles look good initially but aggregate after a few hours or days in storage. How can I improve their long-term stability?

Answer: Delayed aggregation is often a result of suboptimal storage conditions or residual reactants that destabilize the nanoparticles over time.

  • Inappropriate Storage Buffer: The pH and ionic strength of the storage buffer are critical. High ionic strength buffers (like PBS) can shield the surface charges that contribute to electrostatic stabilization, leading to aggregation.

    • Solution: Resuspend purified nanoparticles in a low-ionic-strength buffer or in deionized water. The optimal pH should be determined experimentally to maximize the zeta potential and colloidal stability.

  • Incorrect Temperature: Both freezing and high temperatures can be detrimental. Freezing can cause aggregation due to the formation of ice crystals, while elevated temperatures can increase the kinetic energy of the particles, leading to more frequent collisions and potential fusion.

    • Solution: Store nanoparticle suspensions at recommended temperatures, typically between 2-8°C, and avoid freezing.

  • Incomplete Purification: Residual reactants, byproducts, or excess salts from the synthesis can interfere with long-term stability.

    • Solution: Ensure the purification method (e.g., centrifugation, dialysis, or filtration) is sufficient to remove all contaminants. It may be necessary to perform multiple washing/centrifugation cycles.

Question 3: I am struggling with poor size control. My nanoparticles have a high Polydispersity Index (PDI). How can I synthesize more monodisperse particles?

Answer: A high PDI indicates a wide distribution of nanoparticle sizes, which is often caused by uncontrolled nucleation and growth phases during synthesis. To achieve a narrower size distribution, precise control over reaction parameters is essential.

  • Control of Reaction Parameters: Temperature, reactant concentration, and the rate of reagent addition are key factors.

    • Solution:

      • Temperature: Maintain a constant and uniform temperature during the reaction. Varying the temperature can be a method to fine-tune the final particle size.

      • Concentration: Lowering the precursor concentration can sometimes slow down the reaction, allowing for more controlled growth.

      • Addition Rate: A slow, dropwise addition of the reducing agent or precursor solution under vigorous stirring promotes the formation of uniform nuclei, leading to a more monodisperse population.

  • Stabilizer-to-Precursor Ratio: The ratio of DODA to the precursor is a critical parameter for size control.

    • Solution: Experiment with different molar ratios. An increase in the DODA molar ratio has been shown to decrease the final particle size and narrow the size distribution.

Table 1: Troubleshooting Summary
IssuePossible CauseRecommended Solution
Aggregation During Synthesis Insufficient DODA concentrationIncrease the molar ratio of DODA to precursor.
Incorrect pH of reaction mediumOptimize the pH to enhance electrostatic stabilization.
Inefficient mixing or homogenizationUse vigorous, consistent stirring or sonication.
Aggregation During Storage High ionic strength of storage bufferResuspend in low-ionic-strength buffer or deionized water.
Improper storage temperatureStore at 2-8°C; avoid freezing.
Incomplete purificationPerform additional washing steps or use dialysis.
High Polydispersity (Poor Size Control) Uncontrolled nucleation and growthControl temperature precisely; use slow reagent addition.
Suboptimal stabilizer ratioSystematically vary the DODA-to-precursor ratio.

Experimental Protocols

Protocol 1: Synthesis of DODA-Stabilized Lipid Nanoparticles via Emulsion-Solvent Evaporation

This protocol is a representative method for producing lipid-based nanoparticles stabilized by this compound.

  • Preparation of the Lipid/Organic Phase:

    • Dissolve 0.2 M of this compound (DODA) in 2 mL of a suitable organic solvent (e.g., chloroform).

    • If encapsulating a lipophilic drug, dissolve it in this phase as well.

  • Preparation of the Aqueous Phase:

    • Prepare an aqueous solution containing a surfactant, such as 6% Tween 80 in Phosphate-Buffered Saline (PBS).

  • Emulsification:

    • Gradually add the lipid phase dropwise into the aqueous phase while homogenizing using a high-power sonic probe set to 30% amplitude for approximately 50-60 seconds. This should result in a milky-white single emulsion.

  • Solvent Evaporation:

    • Remove the organic solvent (chloroform) from the emulsion by evaporation under reduced pressure using a rotary evaporator. This step solidifies the nanoparticles.

  • Purification:

    • Isolate the nanoparticles from the solution via ultracentrifugation at approximately 6,500 rpm for 30 minutes at 12°C.

    • Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water and repeating the centrifugation step. Perform this wash 2-3 times to remove excess surfactant and unreacted components.

  • Final Preparation and Storage:

    • After the final wash, resuspend the nanoparticle pellet in a suitable storage buffer (e.g., sterile water or a low-molarity buffer).

    • The final product can be freeze-dried (lyophilized) for long-term storage or stored as a suspension at 4°C.

Visualizations

G Diagram 1: General Workflow for Nanoparticle Synthesis A 1. Prepare Organic Phase (DODA + Solvent) C 3. Emulsification (High-Speed Homogenization/Sonication) A->C B 2. Prepare Aqueous Phase (Surfactant + Water/Buffer) B->C D 4. Solvent Evaporation (Solidification of Nanoparticles) C->D E 5. Purification (Centrifugation/Dialysis) D->E F 6. Characterization (DLS, TEM, Zeta Potential) E->F

Caption: General workflow for synthesizing DODA-stabilized nanoparticles.

G Diagram 2: Factors Influencing Nanoparticle Properties cluster_params Controllable Experimental Parameters NP Final Nanoparticle Properties (Size, PDI, Stability) DODA_C DODA Concentration DODA_C->NP Temp Temperature Temp->NP Mix Mixing Rate / Method Mix->NP Solvent Solvent System Solvent->NP Precursor Precursor Conc. Precursor->NP

References

Validation & Comparative

A Comparative Guide to Dioctadecylamine (DODA) and DDAB in Liposome Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug and gene delivery, the choice of cationic lipid is a critical determinant of the efficacy and safety of liposomal formulations. Among the myriad of options, Dioctadecylamine (DODA) and Dioctadecyldimethylammonium bromide (DDAB) are two structurally related cationic lipids that have garnered significant attention. This guide provides an objective comparison of their performance in liposome (B1194612) formulations, supported by experimental data, to aid researchers in selecting the optimal lipid for their specific application.

Executive Summary

This compound (DODA) is a secondary amine, while Dioctadecyldimethylammonium bromide (DDAB) is a quaternary ammonium (B1175870) salt. This fundamental difference in their headgroup structure significantly influences their physicochemical properties and biological interactions when formulated into liposomes. While both are effective at condensing nucleic acids and facilitating cellular uptake, they exhibit distinct profiles in terms of transfection efficiency, cytotoxicity, and stability. Generally, DDAB's permanent positive charge contributes to strong interactions with negatively charged molecules and cell membranes, which can enhance delivery but also increase toxicity. DODA's pH-sensitive charge offers a potential advantage for controlled release within the acidic environment of endosomes.

Physicochemical Properties: A Head-to-Head Comparison

The physicochemical characteristics of liposomes are paramount to their in vivo fate and performance. The choice between DODA and DDAB as the cationic lipid component can lead to notable differences in particle size, surface charge (zeta potential), and phase transition temperature (Tm).

PropertyThis compound (DODA) LiposomesDioctadecyldimethylammonium bromide (DDAB) LiposomesKey Considerations
Structure Secondary amine headgroupQuaternary ammonium headgroupDODA's charge is pH-dependent, becoming more protonated at lower pH. DDAB possesses a permanent positive charge regardless of pH.
Particle Size Typically in the range of 100-500 nm, dependent on formulation and preparation method.Generally form vesicles in the 100-200 nm range, with the ability to form smaller unilamellar vesicles (SUVs) through methods like extrusion.[1]The preparation method (e.g., thin-film hydration, ethanol (B145695) injection, extrusion) significantly impacts the final particle size for both types of liposomes.
Zeta Potential Positive, but the magnitude is pH-dependent.Consistently high positive zeta potential.The high positive charge of DDAB liposomes can lead to stronger electrostatic interactions with cells but may also cause aggregation in the presence of serum proteins.
Phase Transition Temperature (Tm) The gel-to-liquid crystalline phase transition temperature for DODAB (a salt form of DODA) is approximately 43°C.[2]The gel-to-liquid crystalline phase transition temperature is around 16°C.[2]The higher Tm of DODA-containing liposomes results in a more rigid bilayer at physiological temperature (37°C), which can affect drug release kinetics and stability. DDAB liposomes are in a more fluid state at this temperature.

Biological Performance: Efficacy and Toxicity

The ultimate utility of a liposomal formulation lies in its ability to effectively deliver its cargo to the target cells with minimal toxicity. The structural differences between DODA and DDAB translate into distinct biological activities.

Performance MetricThis compound (DODA) LiposomesDioctadecyldimethylammonium bromide (DDAB) LiposomesKey Considerations
Transfection Efficiency Can be an effective transfection agent, with efficiency influenced by formulation parameters.Widely used for gene delivery, with transfection efficiency increasing with a higher ratio of cationic to neutral lipid.[3] However, some studies have shown it to be inferior to other cationic lipids like TMAG but superior to DC-Chol in certain contexts.[4]The choice of helper lipid (e.g., DOPE, cholesterol) is crucial for optimizing the transfection efficiency of both DODA and DDAB liposomes.
Cytotoxicity Generally considered to have a more favorable toxicity profile compared to quaternary ammonium lipids due to its pH-sensitive charge.Known to exhibit dose-dependent cytotoxicity. Studies have shown that DDAB:DOPE liposomes can be more toxic than those formulated with DOTAP. The toxicity is related to the cationic lipid itself and is enhanced by the presence of the helper lipid DOPE.The higher and permanent positive charge of DDAB is a major contributor to its cytotoxicity, primarily through interactions with cell membranes and mitochondria.
Stability The rigidity of the bilayer at physiological temperatures may contribute to better stability and slower drug release.The fluidity of the bilayer at physiological temperatures can influence stability and release profiles. Stability can be enhanced by the inclusion of cholesterol.The interaction with serum proteins can lead to the aggregation and destabilization of cationic liposomes, a factor that needs to be considered for in vivo applications.
In Vivo Efficacy DDA-based liposomes have been shown to create a depot effect at the injection site, leading to prolonged antigen presentation and a stronger Th1 immune response in vaccine applications.DDAB-containing liposomes have been successfully used for in vivo gene delivery, particularly to the lungs. The inclusion of cholesterol can enhance their accumulation and gene knockdown efficacy in the lungs.The in vivo performance is highly dependent on the overall formulation, including the helper lipids and any surface modifications (e.g., PEGylation) to improve circulation time and reduce clearance by the reticuloendothelial system.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are general protocols for the preparation and characterization of cationic liposomes, which can be adapted for both DODA and DDAB.

Liposome Preparation: Thin-Film Hydration Method

This is a widely used method for preparing multilamellar vesicles (MLVs), which can then be downsized.

  • Lipid Film Formation:

    • Dissolve this compound (DODA) or Dioctadecyldimethylammonium bromide (DDAB) and any helper lipids (e.g., DOPE, cholesterol) in a suitable organic solvent (e.g., chloroform, chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, HEPES-buffered saline) by gentle rotation. The temperature of the hydration buffer should be above the phase transition temperature (Tm) of the lipid with the highest Tm.

    • The resulting suspension contains multilamellar vesicles (MLVs).

  • Sizing (Optional but Recommended):

    • To obtain unilamellar vesicles with a defined size, the MLV suspension can be subjected to sonication (probe or bath) or extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). Extrusion is generally preferred as it produces a more homogeneous population of vesicles.

Characterization of Liposomes
  • Particle Size and Polydispersity Index (PDI):

    • Measured by Dynamic Light Scattering (DLS). The PDI gives an indication of the homogeneity of the liposome population.

  • Zeta Potential:

    • Determined by Laser Doppler Velocimetry. This measurement provides information about the surface charge of the liposomes, which is crucial for their stability and interaction with cells.

  • Encapsulation Efficiency:

    • The percentage of the drug or nucleic acid that is successfully entrapped within the liposomes. This can be determined by separating the unencapsulated material from the liposomes (e.g., by dialysis, size exclusion chromatography, or centrifugation) and quantifying the amount of encapsulated substance using a suitable analytical method (e.g., UV-Vis spectroscopy, fluorescence spectroscopy, HPLC).

Signaling Pathways and Experimental Workflows

The interaction of cationic liposomes with cells can trigger various intracellular signaling pathways. While specific comparative data for DODA and DDAB is limited, the general pathways activated by cationic lipids have been studied.

G cluster_workflow Experimental Workflow: Liposome Preparation and Characterization A Lipid Dissolution (DODA or DDAB + Helper Lipids) B Thin-Film Formation (Rotary Evaporation) A->B C Hydration (Aqueous Buffer) B->C D Sizing (Extrusion or Sonication) C->D F Encapsulation of Cargo (Drug or Nucleic Acid) C->F E Physicochemical Characterization (DLS, Zeta Potential) D->E G Biological Evaluation (In Vitro / In Vivo) D->G F->G

Workflow for liposome preparation and characterization.

Cationic liposomes are known to activate pro-inflammatory and pro-apoptotic signaling cascades. This is thought to be a cellular response to the high density of positive charges at the cell surface, which can be interpreted as a danger signal.

G cluster_pathway General Signaling Pathways Activated by Cationic Liposomes CL Cationic Liposomes (e.g., DODA or DDAB) Membrane Plasma Membrane Interaction CL->Membrane Endocytosis Endocytosis Membrane->Endocytosis Signaling Activation of Signaling Pathways Membrane->Signaling Endosome Endosome Endocytosis->Endosome Release Endosomal Escape Endosome->Release Cytosol Cytosolic Delivery of Cargo Release->Cytosol Inflammation Pro-inflammatory Response (e.g., NF-κB, MAPK activation) Signaling->Inflammation Apoptosis Pro-apoptotic Pathways Signaling->Apoptosis

Signaling pathways activated by cationic liposomes.

Some studies suggest that certain cationic lipids can activate Toll-like receptors (TLRs), leading to the activation of downstream signaling pathways involving MyD88 and TRIF, culminating in the production of cytokines and interferons. The extent to which DODA and DDAB specifically engage these pathways requires further investigation.

Conclusion

Both this compound (DODA) and Dioctadecyldimethylammonium bromide (DDAB) are valuable cationic lipids for the formulation of liposomes for drug and gene delivery. The choice between them should be guided by the specific requirements of the application.

  • DDAB may be preferred for applications requiring strong condensation of nucleic acids and high transfection efficiency, where a degree of cytotoxicity can be tolerated. Its permanent positive charge ensures robust interaction with anionic molecules.

  • DODA , with its pH-sensitive charge, presents an attractive alternative for applications where lower toxicity is a priority and controlled intracellular release is desired. Its higher phase transition temperature may also contribute to enhanced liposome stability.

Further head-to-head comparative studies are warranted to fully elucidate the nuanced differences in their in vivo behavior and to guide the rational design of next-generation liposomal delivery systems. Researchers are encouraged to carefully consider the formulation parameters, including the choice of helper lipid and the lipid-to-cargo ratio, to optimize the performance of both DODA- and DDAB-based liposomes.

References

A Comparative Guide to Characterization Techniques for Dioctadecylamine (DODA) Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key techniques used to characterize Dioctadecylamine (DODA) nanoparticles. Understanding these methods and the data they generate is crucial for the development of safe and effective nanoparticle-based drug delivery systems. We will delve into the principles, experimental protocols, and comparative data for characterizing critical nanoparticle attributes such as size, surface charge, drug loading, and release kinetics.

Introduction to this compound (DODA) Nanoparticles

This compound (DODA) is a cationic lipid that is increasingly utilized in the formulation of nanoparticles, particularly for drug and gene delivery applications. Its primary amine group provides a positive surface charge, which facilitates interaction with negatively charged cell membranes and nucleic acids. DODA can be a key component in various nanoparticle systems, including solid lipid nanoparticles (SLNs) and liposomes, offering advantages such as biocompatibility and the potential for controlled drug release. The physicochemical properties of DODA nanoparticles, such as their size, zeta potential, and drug encapsulation efficiency, are critical parameters that dictate their in vivo behavior, including biodistribution, cellular uptake, and therapeutic efficacy.

Particle Size and Morphology Analysis

The size and shape of nanoparticles are fundamental characteristics that influence their biological fate. These properties affect circulation time, tumor accumulation (in the case of cancer therapy), and cellular internalization.

Key Techniques:
  • Dynamic Light Scattering (DLS): A widely used technique to measure the hydrodynamic diameter and size distribution of nanoparticles in a colloidal suspension.

  • Transmission Electron Microscopy (TEM): Provides high-resolution images of individual nanoparticles, allowing for the direct visualization of their size, shape, and morphology.

Comparative Data:
Nanoparticle FormulationTechniqueAverage Particle Size (nm)Polydispersity Index (PDI)Reference
Octadecylamine-based SLNs (OCTNPs)DLS178.9 (± 72.71)0.1[1]
DOTAP/cholesterol liposomesDLS128Not Reported[2]
DOTMA/cholesterol liposomesDLS126Not Reported[2]
DOTAP-based SLNDLS88Not Reported[3]
DOTAP-based liposomesDLS148Not Reported[3]
Experimental Protocols:

Dynamic Light Scattering (DLS) Measurement:

  • Sample Preparation: Disperse the DODA nanoparticles in a suitable solvent, such as deionized water or phosphate-buffered saline (PBS), to a final concentration that gives a stable and reproducible signal. The solution should be visually clear or slightly opalescent.

  • Instrumentation: Use a DLS instrument equipped with a laser light source and a photodetector.

  • Measurement:

    • Equilibrate the sample to the desired temperature (typically 25°C).

    • Place the cuvette containing the sample into the instrument.

    • The instrument's software will measure the fluctuations in scattered light intensity over time.

    • The Stokes-Einstein equation is then used to calculate the hydrodynamic diameter and the polydispersity index (PDI), which indicates the breadth of the size distribution.

  • Data Analysis: The results are typically presented as an intensity-weighted size distribution. The Z-average diameter and the PDI are the key parameters to report.

Transmission Electron Microscopy (TEM) Analysis:

  • Sample Preparation:

    • Place a drop of the diluted DODA nanoparticle suspension onto a carbon-coated copper grid.

    • Allow the nanoparticles to adhere to the grid for a few minutes.

    • Remove the excess liquid with filter paper.

    • (Optional) Negatively stain the sample with a solution of a heavy metal salt (e.g., uranyl acetate (B1210297) or phosphotungstic acid) to enhance contrast.

    • Allow the grid to dry completely.

  • Imaging:

    • Place the prepared grid into the TEM.

    • Acquire images at various magnifications to visualize the overall morphology and individual nanoparticles.

  • Data Analysis:

    • Use image analysis software to measure the diameters of a statistically significant number of individual nanoparticles (typically >100).

    • From these measurements, calculate the average particle size and size distribution.

Surface Charge Analysis: Zeta Potential

The zeta potential is a measure of the magnitude of the electrostatic charge at the surface of a nanoparticle. It is a critical parameter for predicting the stability of a colloidal dispersion and for understanding the interaction of nanoparticles with biological membranes. For cationic nanoparticles like those made with DODA, a positive zeta potential is expected.

Comparative Data:
Nanoparticle FormulationZeta Potential (mV)Reference
Octadecylamine-based SLNs (OCTNPs)+22.8 (± 8.20)
OCTNPs with plasmid DNA+3.88 (± 3.33)
DOTAP/cholesterol liposomes+66
DOTMA/cholesterol liposomes+51
DOTAP-based SLNs+28.90 to +59.39
Experimental Protocol:

Zeta Potential Measurement:

  • Sample Preparation: Dilute the DODA nanoparticle suspension in an appropriate medium, typically deionized water or a low ionic strength buffer. High ionic strength can compress the electrical double layer and lead to an underestimation of the zeta potential.

  • Instrumentation: Use an instrument capable of measuring electrophoretic light scattering (ELS), often integrated with a DLS system.

  • Measurement:

    • Inject the sample into a specialized measurement cell containing electrodes.

    • An electric field is applied across the sample, causing the charged nanoparticles to move towards the oppositely charged electrode (electrophoresis).

    • The instrument measures the velocity of the nanoparticles.

  • Data Analysis: The electrophoretic mobility is then used to calculate the zeta potential using the Helmholtz-Smoluchowski or Huckel equation, depending on the particle size and the ionic strength of the medium.

Drug Loading and Encapsulation Efficiency

For drug delivery applications, it is essential to quantify the amount of drug successfully incorporated into the nanoparticles. The key parameters are:

  • Drug Loading (DL): The weight percentage of the drug relative to the total weight of the nanoparticle.

  • Encapsulation Efficiency (EE): The percentage of the initial amount of drug used in the formulation that is successfully encapsulated within the nanoparticles.

Experimental Protocol:

Determination of Drug Loading and Encapsulation Efficiency:

  • Separation of Free Drug:

    • Separate the drug-loaded DODA nanoparticles from the unencapsulated (free) drug in the continuous phase. Common methods include:

      • Centrifugation: Pellet the nanoparticles, leaving the free drug in the supernatant.

      • Dialysis: Place the nanoparticle suspension in a dialysis bag with a specific molecular weight cut-off (MWCO) and dialyze against a suitable buffer. The free drug will diffuse out of the bag.

      • Size Exclusion Chromatography: Pass the suspension through a column that separates the nanoparticles from the smaller drug molecules.

  • Quantification of Drug:

    • Measure the concentration of the free drug in the supernatant or dialysate using a suitable analytical technique, such as:

      • UV-Vis Spectroscopy: If the drug has a distinct absorbance peak.

      • High-Performance Liquid Chromatography (HPLC): For more complex mixtures or when higher sensitivity is required.

      • Fluorescence Spectroscopy: For fluorescent drugs.

  • Calculation:

    • Encapsulation Efficiency (%): EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

    • Drug Loading (%): DL (%) = [Weight of drug in nanoparticles / (Weight of drug in nanoparticles + Weight of excipients)] x 100

In Vitro Drug Release

In vitro drug release studies are performed to predict the in vivo performance of a drug delivery system. These studies measure the rate and extent of drug release from the nanoparticles over time in a simulated physiological environment.

Experimental Protocol:

In Vitro Drug Release Study (Dialysis Method):

  • Preparation:

    • Place a known amount of the drug-loaded DODA nanoparticle suspension into a dialysis bag with an appropriate MWCO that allows the free drug to pass through but retains the nanoparticles.

    • Seal the dialysis bag.

  • Release Study:

    • Immerse the dialysis bag in a larger volume of a release medium (e.g., PBS at pH 7.4 to simulate blood, or a lower pH buffer to simulate the endosomal environment). The release medium should be maintained at 37°C with constant stirring to ensure sink conditions.

  • Sampling:

    • At predetermined time intervals, withdraw a small aliquot of the release medium.

    • Replace the withdrawn volume with fresh, pre-warmed release medium to maintain a constant volume.

  • Quantification:

    • Analyze the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point.

    • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Visualizing Experimental Workflows

dot

Experimental_Workflow cluster_synthesis Nanoparticle Synthesis cluster_characterization Physicochemical Characterization cluster_drug_delivery Drug Delivery Assessment cluster_analysis Data Analysis & Comparison Synthesis DODA Nanoparticle Formulation DLS Size & PDI (DLS) Synthesis->DLS TEM Morphology & Size (TEM) Synthesis->TEM Zeta Surface Charge (Zeta Potential) Synthesis->Zeta DrugLoading Drug Loading & Encapsulation Efficiency Synthesis->DrugLoading Analysis Comparative Analysis of Performance Metrics DLS->Analysis TEM->Analysis Zeta->Analysis DrugRelease In Vitro Drug Release DrugLoading->DrugRelease DrugLoading->Analysis DrugRelease->Analysis

Caption: Workflow for the characterization of DODA nanoparticles.

dot

Signaling_Pathway_Comparison cluster_doda DODA Nanoparticles cluster_alternatives Alternative Cationic Lipids cluster_characterization Characterization Techniques cluster_performance Performance Metrics DODA_NP DODA NP Size Size (DLS, TEM) DODA_NP->Size Charge Zeta Potential DODA_NP->Charge Loading Drug Loading/Release DODA_NP->Loading DOTAP DOTAP DOTAP->Size DOTAP->Charge DOTAP->Loading DC_Chol DC-Cholesterol DC_Chol->Size DC_Chol->Charge DC_Chol->Loading Other Other Cationic Lipids Other->Size Other->Charge Other->Loading Stability Stability Size->Stability Charge->Stability Efficiency Transfection/Delivery Efficiency Charge->Efficiency Toxicity Cytotoxicity Charge->Toxicity Loading->Efficiency

Caption: Comparison of DODA nanoparticles with alternatives.

References

A Comparative Guide to Surface Modification Agents: Alternatives to Dioctadecylamine

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug delivery, diagnostics, and biomaterials, the modification of particle surfaces is a critical step to ensure stability, biocompatibility, and targeted efficacy. Dioctadecylamine (DODA) has traditionally been a choice for imparting a positive surface charge, but the demand for enhanced performance and reduced cytotoxicity has spurred the development of several alternatives. This guide provides an objective comparison of DODA with other common surface modification agents, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The primary alternatives to DODA fall into three main categories: other cationic lipids, PEGylated lipids, and polymeric coatings like chitosan (B1678972). Each offers a unique profile of advantages and disadvantages in terms of cytotoxicity, stability, and functional versatility.

Comparative Performance of Surface Modification Agents

The choice of a surface modification agent significantly impacts the physicochemical properties and biological interactions of nanoparticles. Key parameters for comparison include the resulting zeta potential (surface charge), particle size, stability, and, crucially, the cytotoxic effect on cells.

Agent Class Typical Zeta Potential Effect on Particle Size Cytotoxicity Profile Key Advantages References
This compound (DODA) / DDAB Cationic LipidHigh Positive (+52 to +60 mV)Minimal changeModerate to High, dose-dependentHigh positive charge for nucleic acid complexation.[1][2]
DOTAP Cationic LipidPositive (+30 to +50 mV)Minimal changeLower than DODA/DDAB, dose-dependent.Efficient nucleic acid transfection, commercially available.[3][4][5]
DSPE-PEG PEGylated LipidNear-neutral to slightly negative (-18.6 mV from -30.1 mV)Slight increase (e.g., 253 to 286 nm)Low"Stealth" properties, prolonged circulation, improved stability.
Chitosan Cationic PolymerPositive (+27.5 mV)Can increase size depending on coating methodLow to ModerateBiocompatible, biodegradable, mucoadhesive.

In-Depth Look at the Alternatives

1. DOTAP (1,2-dioleoyl-3-trimethylammonium-propane): The Prevalent Cationic Lipid

DOTAP is one of the most widely used cationic lipids in liposomal formulations for gene delivery. Its quaternary ammonium (B1175870) headgroup provides a stable positive charge, essential for complexing with negatively charged nucleic acids like siRNA and pDNA. Compared to other cationic lipids with similar headgroups, the cytotoxicity of DOTAP is a significant consideration and is highly dependent on the concentration and cell line used. Helper lipids like DOPE or cholesterol are often incorporated to improve stability and transfection efficiency.

2. DSPE-PEG (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[Poly(ethylene glycol)]): The "Stealth" Agent

For applications requiring long circulation times and reduced immune system clearance, PEGylation is the gold standard. DSPE-PEG is an amphiphilic polymer that self-assembles on the nanoparticle surface, creating a hydrophilic shield. This "stealth" coating minimizes protein adsorption and uptake by the reticuloendothelial system. While highly effective at improving stability and biocompatibility, the PEG layer can sometimes hinder cellular uptake, a phenomenon known as the "PEG dilemma".

3. Chitosan: The Biocompatible Polymer

Chitosan, a natural polysaccharide, offers an excellent biocompatibility and biodegradability profile. Its primary amine groups become protonated in acidic to neutral conditions, conferring a positive surface charge that facilitates interaction with cell membranes. Chitosan modification can enhance mucoadhesive properties, making it suitable for oral or nasal drug delivery. It can be applied to nanoparticle surfaces through physical adsorption or chemical conjugation.

Experimental Workflows and Logical Relationships

Visualizing the processes involved in surface modification and subsequent biological evaluation is crucial for understanding the experimental design.

G General Workflow for Nanoparticle Surface Modification and Evaluation cluster_synthesis Synthesis & Modification cluster_characterization Physicochemical Characterization cluster_evaluation In Vitro Evaluation NP_Core Nanoparticle Core (e.g., PLGA, Lipid) Modification Add Surface Agent (e.g., DOTAP, DSPE-PEG) NP_Core->Modification Purification Purification (e.g., Centrifugation, Dialysis) Modification->Purification Size_Zeta Size & Zeta Potential (DLS) Purification->Size_Zeta Morphology Morphology (TEM, SEM) Purification->Morphology Efficiency Encapsulation Efficiency Purification->Efficiency Cell_Culture Cell Seeding Purification->Cell_Culture Transfection Transfection/Incubation Cell_Culture->Transfection Cytotoxicity Cytotoxicity Assay (e.g., MTT) Transfection->Cytotoxicity Uptake Cellular Uptake (Flow Cytometry) Transfection->Uptake

Caption: Workflow for surface modification and in vitro testing.

G Decision Logic for Selecting a Surface Modification Agent cluster_cationic Cationic Options cluster_stealth Stealth Options cluster_mucoadhesive Mucoadhesive Options Start Primary Application Goal? Gene_Delivery Gene/Nucleic Acid Delivery Start->Gene_Delivery Yes Systemic_Delivery Systemic (IV) Drug Delivery Start->Systemic_Delivery No Cationic_Choice Use Cationic Agent Gene_Delivery->Cationic_Choice Mucosal_Delivery Mucosal (Oral/Nasal) Delivery Systemic_Delivery->Mucosal_Delivery No Stealth_Choice Use PEGylated Agent Systemic_Delivery->Stealth_Choice Yes Mucoadhesive_Choice Use Mucoadhesive Polymer Mucosal_Delivery->Mucoadhesive_Choice Yes DOTAP DOTAP (Lower Toxicity) Cationic_Choice->DOTAP DODA DODA (Higher Charge) Cationic_Choice->DODA DSPE_PEG DSPE-PEG (Lipid Surfaces) Stealth_Choice->DSPE_PEG Chitosan Chitosan (Biocompatible) Mucoadhesive_Choice->Chitosan

Caption: Selection guide for surface modification agents.

Experimental Protocols

Protocol 1: Preparation of Cationic Liposomes (DOTAP/DOPE) by Thin-Film Hydration

This protocol describes a common method for preparing cationic liposomes using the thin-film hydration technique, which is suitable for encapsulating nucleic acids.

Materials:

  • DOTAP and DOPE (helper lipid)

  • Chloroform (B151607)

  • Nuclease-free water or buffer (e.g., HEPES)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Dissolution: Dissolve DOTAP and DOPE in chloroform in a round-bottom flask at the desired molar ratio (e.g., 1:1).

  • Thin-Film Formation: Create a thin lipid film on the wall of the flask by removing the chloroform using a rotary evaporator under vacuum. Further dry the film under a stream of nitrogen to remove residual solvent.

  • Hydration: Hydrate the lipid film with nuclease-free water or buffer by vortexing or sonicating. This forms multilamellar vesicles (MLVs).

  • Sizing: To achieve a uniform size distribution, subject the MLV suspension to extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm). This process is repeated multiple times (e.g., 10-20 passes) to form small unilamellar vesicles (SUVs).

  • Storage: Store the prepared liposomes at 4°C.

Protocol 2: Surface Modification of Nanoparticles with Chitosan by Physical Adsorption

This protocol outlines a simple method for coating negatively charged nanoparticles (e.g., PLGA) with the cationic polymer chitosan.

Materials:

  • Pre-formed nanoparticle suspension (e.g., PLGA nanoparticles in water)

  • Chitosan solution (e.g., 0.1% w/v in 1% acetic acid)

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Chitosan Solution Preparation: Prepare a stock solution of chitosan by dissolving it in a dilute acidic solution (e.g., 1% acetic acid) with stirring. Adjust the pH if necessary.

  • Coating: Add the nanoparticle suspension dropwise to the chitosan solution while stirring. The electrostatic interaction between the negatively charged nanoparticles and the positively charged chitosan will drive the coating process.

  • Incubation: Allow the mixture to stir for a specified period (e.g., 1-2 hours) at room temperature to ensure complete coating.

  • Purification: Separate the chitosan-coated nanoparticles from the excess, unbound chitosan by centrifugation.

  • Washing: Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step 2-3 times.

  • Final Dispersion: Resuspend the final pellet in the desired aqueous buffer for characterization and use.

Conclusion

The selection of a surface modification agent is a critical decision in nanoparticle formulation. While DODA is effective for creating a high positive charge, alternatives like DOTAP offer a better cytotoxicity profile for gene delivery applications. For systemic applications requiring long circulation, the "stealth" properties of DSPE-PEG are unparalleled, though they may reduce cellular uptake. Chitosan presents a biocompatible, biodegradable, and mucoadhesive option, particularly for non-parenteral routes of administration. The choice ultimately depends on the specific requirements of the drug delivery system, balancing the need for stability, biocompatibility, and targeted delivery to achieve the desired therapeutic outcome. The provided data and protocols serve as a foundational guide for making an informed selection.

References

A Comparative Analysis of Dioctadecylamine and Other Secondary Amines in Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of dioctadecylamine (DODA) with other secondary amines across various synthetic applications. The objective is to evaluate their relative performance, supported by experimental data, to assist in the selection of appropriate reagents for specific synthetic needs. This document covers key areas where secondary amines are pivotal, including nanoparticle synthesis, corrosion inhibition, and catalysis.

Executive Summary

This compound, a symmetrical secondary amine with two C18 alkyl chains, exhibits distinct properties primarily due to its significant lipophilicity and steric bulk. In nanoparticle synthesis, DODA demonstrates superior performance in stabilizing nanoparticles in nonpolar solvents compared to its shorter-chain counterparts. While direct comparative data in catalysis is limited, its structural characteristics suggest a role as a sterically hindered base or ligand. In corrosion inhibition, long-chain amines like DODA are effective due to the formation of a dense hydrophobic protective layer on metal surfaces. This guide presents available quantitative data, detailed experimental protocols for key applications, and visual workflows to aid in understanding the practical aspects of employing these amines in a laboratory setting.

Comparative Performance in Nanoparticle Synthesis

The long alkyl chains of this compound play a crucial role in the stabilization of nanoparticles, particularly in nonpolar organic solvents. The increased van der Waals interactions between the C18 chains lead to a more stable and robust protective layer around the nanoparticle core, preventing aggregation.

Table 1: Comparison of Secondary Amines in the Phase Transfer and Stabilization of Gold Nanoparticles
Secondary AmineAlkyl Chain LengthNanoparticle Stability in Toluene (12 days)Reference
DioctylamineC8Low (aggregation observed)[1]
DidodecylamineC12Moderate[1]
This compound C18 High (no aggregation observed) [1]

Note: Stability was assessed by observing changes in the size of the gold nanoparticles over time using dynamic light scattering (DLS) and UV-vis spectroscopy.

The data clearly indicates that this compound provides the most effective stabilization for gold nanoparticles in toluene, highlighting the importance of alkyl chain length in this application.[1]

Role in Corrosion Inhibition

Secondary amines, particularly those with long alkyl chains, are effective corrosion inhibitors for metals in acidic environments. They function by adsorbing onto the metal surface, forming a protective hydrophobic barrier that isolates the metal from the corrosive medium.

Table 2: Corrosion Inhibition Efficiency of Long-Chain Amines on Mild Steel in 1M HCl
AmineConcentration (ppm)Inhibition Efficiency (%)TechniqueReference
Dodecylamine (B51217)30083.6Weight Loss[2]
A similar long-chain secondary amine300~85 (estimated)Electrochemical

While direct comparative data for this compound under the same conditions was not available in the reviewed literature, the performance of dodecylamine suggests that the longer alkyl chains of DODA would likely result in even higher inhibition efficiency due to increased surface coverage and hydrophobicity.

Application in Catalysis

Secondary amines are widely used as organocatalysts or as ligands in metal-catalyzed reactions. Their performance is highly dependent on their steric and electronic properties.

Asymmetric Catalysis: In asymmetric catalysis, chiral secondary amines are extensively used. While this compound itself is achiral, its derivatives could be employed. The bulky nature of the octadecyl groups could influence the stereochemical outcome of such reactions. However, no direct comparative studies with quantitative data on yield and enantioselectivity were found.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis of this compound from stearic acid.

Step 1: Synthesis of N-octadecyl-octadecanamide

  • Materials: Stearic acid (1.0 eq), thionyl chloride (1.2 eq), octadecylamine (B50001) (1.0 eq), triethylamine (B128534) (1.1 eq), and an appropriate solvent like hexane.

  • Procedure:

    • In a round-bottom flask, dissolve stearic acid in the solvent.

    • Slowly add thionyl chloride and stir the mixture at room temperature to form stearoyl chloride.

    • In a separate flask, dissolve octadecylamine and triethylamine in the solvent.

    • Slowly add the stearoyl chloride solution to the octadecylamine solution.

    • Heat the reaction mixture and stir for one hour.

    • Cool the solution and collect the precipitated N-octadecyl-octadecanamide by filtration.

    • Wash the product with methanol (B129727) to remove impurities.

Step 2: Reduction of N-octadecyl-octadecanamide to this compound

  • Materials: N-octadecyl-octadecanamide (1.0 eq), lithium aluminum hydride (LiAlH₄) (excess), and a dry ether solvent (e.g., diethyl ether or THF).

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere, suspend LiAlH₄ in the dry ether solvent.

    • Slowly add a solution of N-octadecyl-octadecanamide in the same solvent to the LiAlH₄ suspension.

    • Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then more water.

    • Filter the resulting solid and wash it with the ether solvent.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound.

Protocol 2: Phase Transfer of Gold Nanoparticles
  • Materials: Aqueous solution of citrate-stabilized gold nanoparticles, this compound, chloroform.

  • Procedure:

    • To a volume of the aqueous gold nanoparticle solution, add an equal volume of a solution of this compound in chloroform.

    • Vigorously shake the biphasic mixture. The gold nanoparticles will transfer from the aqueous phase to the organic phase.

    • Separate the organic phase containing the this compound-capped gold nanoparticles.

Protocol 3: Evaluation of Corrosion Inhibition

Weight Loss Method:

  • Materials: Mild steel coupons, corrosive medium (e.g., 1M HCl), this compound, and other secondary amines for comparison.

  • Procedure:

    • Prepare and weigh the mild steel coupons.

    • Immerse the coupons in the corrosive medium with and without various concentrations of the amine inhibitors.

    • After a set period, remove, clean, and reweigh the coupons to determine the weight loss and calculate the inhibition efficiency.

Electrochemical Method (Potentiodynamic Polarization):

  • Materials: Mild steel electrode, corrosive medium, amine inhibitors, a three-electrode electrochemical cell, and a potentiostat.

  • Procedure:

    • Immerse the mild steel electrode in the corrosive solution (with and without inhibitor) in the electrochemical cell.

    • Perform a potentiodynamic polarization scan to obtain Tafel plots.

    • Determine the corrosion current density (i_corr) from the Tafel plots and calculate the inhibition efficiency.

Visualizations

Synthesis_of_this compound stearic_acid Stearic Acid amide N-octadecyl- octadecanamide stearic_acid->amide 1. Amidation octadecylamine Octadecylamine octadecylamine->amide thionyl_chloride Thionyl Chloride thionyl_chloride->amide doda This compound amide->doda 2. Reduction liAlH4 LiAlH4 liAlH4->doda

Caption: Synthesis pathway for this compound.

Nanoparticle_Stabilization AuNP AuNP Stabilized_AuNP Stabilized AuNP AuNP->Stabilized_AuNP DODA This compound DODA->Stabilized_AuNP Stabilization

Caption: Stabilization of gold nanoparticles with DODA.

Corrosion_Inhibition_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis coupon_prep Prepare & Weigh Steel Coupon immersion Immerse Coupon coupon_prep->immersion solution_prep Prepare Corrosive Solution +/- Amine solution_prep->immersion weighing Clean & Reweigh Coupon immersion->weighing calculation Calculate Inhibition Efficiency weighing->calculation

Caption: Experimental workflow for corrosion inhibition testing.

Conclusion

This compound stands out as a highly effective agent for the stabilization of nanoparticles in nonpolar media, surpassing shorter-chain secondary amines. Its long alkyl chains also suggest strong performance as a corrosion inhibitor. While its utility in catalysis is less documented, its steric properties may offer unique selectivity in certain reactions. The provided protocols offer a starting point for the synthesis and evaluation of this compound in various applications. Further research is warranted to quantitatively benchmark the catalytic activity of this compound against other secondary amines to fully elucidate its synthetic potential.

References

Dioctadecylamine in Cellular Research: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dioctadecylamine (DODA), a cationic lipid, has emerged as a significant component in non-viral gene delivery and drug delivery systems. Its ability to form stable nanoparticles and facilitate cellular uptake makes it a valuable tool in various biomedical research applications. This guide provides a comprehensive comparison of this compound's performance in different cell lines, supported by experimental data and detailed protocols.

Performance Overview

This compound is frequently utilized in the formulation of solid lipid nanoparticles (SLNs) and other lipid-based carriers. Its positive charge at physiological pH allows for effective complexation with negatively charged molecules like nucleic acids (DNA and RNA), promoting their cellular uptake. The performance of DODA-based formulations, particularly in terms of transfection efficiency and cytotoxicity, is highly dependent on the specific cell line and the overall composition of the nanoparticle.

A closely related and often studied derivative is N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA), a quaternary ammonium (B1175870) salt of this compound. Extensive comparative studies on DOTMA provide valuable insights into the expected performance of this compound-based systems.

Comparative Transfection Efficiency

The transfection efficiency of this compound-based nanoparticles varies significantly across different cell lines. The following table summarizes the transfection efficiency of DOTMA, a this compound derivative, in combination with the helper lipid DOPE (dioleoylphosphatidylethanolamine), across a range of cell lines. These values are presented as the percentage of mCherry-positive cells after mRNA transfection. For comparison, data for the widely used commercial reagent Lipofectamine 2000 is also included.

Cell LineOriginDOTMA:DOPE (1:1) Transfection Efficiency (%)Lipofectamine 2000 Transfection Efficiency (%)
HEK293T Human Kidney> 90%~ 35%
CaCo-2 Human Colon> 80%~ 20%
A549 Human Lung> 70%~ 10%
HepG2 Human Liver> 60%~ 5%
MCF7 Human Breast~ 40%~ 15%
CHO-K1 Chinese Hamster Ovary> 90%~ 30%
Vero Monkey Kidney> 80%~ 25%
3T3 Mouse Fibroblast> 70%~ 20%
BHK-21 Baby Hamster Kidney> 90%~ 30%
COS-7 Monkey Kidney> 80%~ 25%
HeLa Human Cervical> 70%~ 20%
PC-3 Human Prostate~ 50%~ 15%
SH-SY5Y Human Neuroblastoma~ 30%~ 10%
RAW 264.7 Mouse Macrophage~ 60%~ 20%

Data is synthesized from a systematic comparison of in-house prepared transfection reagents.

In a specific application of this compound (octadecylamine), solid lipid nanoparticles (OCTNPs) were used to reprogram human fibroblast cells (CCD1072-SK) into induced pluripotent stem cells (iPSCs). This study reported a remarkable transfection efficiency of 82.0% with no observed toxic effects on the cells[1].

Comparative Cytotoxicity

The cytotoxicity of this compound-based formulations is a critical parameter for their application in living cells. The following table presents the cell viability after transfection with DOTMA:DOPE (1:1) and Lipofectamine 2000 in various cell lines.

Cell LineDOTMA:DOPE (1:1) Cell Viability (%)Lipofectamine 2000 Cell Viability (%)
HEK293T ~ 80%< 40%
CaCo-2 ~ 85%~ 40%
A549 ~ 90%~ 60%
HepG2 ~ 80%~ 50%
MCF7 ~ 75%~ 60%
CHO-K1 ~ 85%~ 50%
Vero ~ 90%~ 60%
3T3 ~ 80%~ 55%
BHK-21 ~ 85%~ 50%
COS-7 ~ 90%~ 60%
HeLa ~ 80%~ 55%
PC-3 ~ 70%~ 45%
SH-SY5Y ~ 75%~ 50%
RAW 264.7 ~ 80%~ 60%

Data is synthesized from a systematic comparison of in-house prepared transfection reagents and reflects general trends. Actual values can vary based on experimental conditions.

Experimental Protocols

Preparation of this compound-Based Solid Lipid Nanoparticles (SLNs)

This protocol describes a high-pressure homogenization method for preparing DODA-SLNs.

Materials:

  • This compound (DODA)

  • Solid lipid (e.g., tristearin, glyceryl monostearate)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Chloroform (B151607)

Procedure:

  • Lipid Phase Preparation: Dissolve this compound and the solid lipid in chloroform.

  • Solvent Evaporation: Remove the chloroform using a rotary evaporator to form a thin lipid film.

  • Hydration: Hydrate the lipid film with a heated aqueous solution of the surfactant in PBS by vortexing. This forms a coarse emulsion.

  • Homogenization: Subject the coarse emulsion to high-pressure homogenization at a temperature above the melting point of the solid lipid for several cycles.

  • Cooling: Cool down the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.

  • Characterization: Characterize the SLNs for particle size, zeta potential, and morphology.

In Vitro Transfection Protocol for Adherent Cells

Materials:

  • Adherent cells in culture

  • Complete growth medium

  • Serum-free medium (e.g., Opti-MEM)

  • Plasmid DNA or mRNA

  • This compound-based nanoparticle suspension

  • Multi-well culture plates

Procedure:

  • Cell Seeding: Seed the adherent cells in a multi-well plate 18-24 hours prior to transfection to achieve 70-90% confluency at the time of transfection.

  • Complex Formation:

    • Dilute the nucleic acid in serum-free medium in a sterile tube.

    • In a separate sterile tube, dilute the this compound-based nanoparticle suspension in serum-free medium.

    • Combine the diluted nucleic acid and the diluted nanoparticle suspension. Mix gently and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Transfection:

    • Remove the growth medium from the cells and replace it with fresh, complete growth medium.

    • Add the nucleic acid-nanoparticle complexes dropwise to the cells.

    • Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

  • Analysis: Analyze the cells for transgene expression (e.g., via fluorescence microscopy for reporter proteins like GFP or by luciferase assay).

Cytotoxicity Assay (MTT Assay)

Materials:

  • Cells treated with this compound-based nanoparticles

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well plate reader

Procedure:

  • Cell Treatment: Seed cells in a 96-well plate and treat them with varying concentrations of the this compound-based nanoparticles for a desired period (e.g., 24 or 48 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation: Calculate the cell viability as a percentage of the untreated control cells.

Visualizing Cellular Interactions

The cellular uptake of this compound-based nanoparticles is a critical step for successful delivery of their cargo. The following diagrams illustrate the general experimental workflow and the primary mechanism of cellular uptake.

G cluster_prep Nanoparticle Formulation cluster_transfection Cellular Transfection cluster_analysis Performance Analysis doda This compound sln DODA-SLN Formulation doda->sln lipid Solid Lipid lipid->sln payload Nucleic Acid / Drug payload->sln complex SLN-Payload Complex sln->complex cells Cell Culture cells->complex Incubation transfected_cells Transfected Cells complex->transfected_cells efficiency Transfection Efficiency Assay transfected_cells->efficiency cytotoxicity Cytotoxicity Assay transfected_cells->cytotoxicity G cluster_uptake Cellular Uptake Pathway np DODA Nanoparticle membrane Cell Membrane np->membrane Adsorption endocytosis Endocytosis membrane->endocytosis endosome Endosome endocytosis->endosome escape Endosomal Escape endosome->escape release Payload Release in Cytoplasm escape->release

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Dioctadecylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of Dioctadecylamine, ensuring the well-being of laboratory personnel and the integrity of your work.

Immediate Safety Concerns and Hazard Identification: this compound is a chemical that requires careful handling due to its potential hazards. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2]. Therefore, adherence to strict safety protocols is mandatory to prevent exposure.

Personal Protective Equipment (PPE) Protocol

A comprehensive personal protective equipment strategy is crucial to create a barrier between the researcher and the chemical. The following PPE is required when handling this compound:

PPE CategorySpecificationPurpose
Eye/Face Protection Safety glasses with side-shields conforming to EN166 standards or chemical splash goggles. A face shield may be necessary for splash-prone procedures.To protect against eye irritation or serious eye damage from dust or splashes[3].
Skin/Body Protection Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat. Long pants and closed-toe shoes are mandatory.To prevent skin contact which can cause irritation[3].
Respiratory Protection A dust mask (e.g., N95 type) should be used, especially when handling the solid form, to prevent the inhalation of dust particles.To avoid respiratory tract irritation.
Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will minimize the risk of exposure and accidents.

1. Preparation:

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Ensure Proper Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize the concentration of airborne dust or vapors.

  • Assemble all Materials: Have all necessary equipment, including PPE, spill containment materials, and waste containers, readily available.

2. Handling:

  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.

  • Prevent Contact: Avoid direct contact with skin and eyes. Use appropriate tools for transfers.

  • Safe Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

3. Post-Handling:

  • Decontamination: Thoroughly wash hands and any potentially exposed skin with soap and water after handling.

  • Clean Work Area: Clean the work area to remove any residual contamination.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect surplus and non-recyclable solutions for disposal by a licensed professional waste disposal company.

  • Container Disposal: Dispose of contaminated packaging as unused product. Do not reuse empty containers.

  • Disposal Method: One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First Aid Measures:

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Skin Contact: In case of skin contact, immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: If the chemical enters the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Spill Management:

  • Evacuate: Evacuate personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Wear appropriate PPE and contain the spill. Pick up and arrange disposal without creating dust. Sweep up and shovel the material into a suitable, closed container for disposal.

  • Reporting: Report the incident to the laboratory supervisor and follow institutional protocols.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound:

PropertyValueReference
Molecular Weight 521.99 g/mol
Melting Point 71-73 °C
Boiling Point (estimate) 524.75 °C
Solubility in Water Soluble

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to emergency response.

SafeHandlingWorkflow Start Start: Handling this compound Preparation 1. Preparation - Review SDS - Ensure Ventilation - Assemble Materials Start->Preparation Handling 2. Handling - Avoid Dust - Prevent Contact - Proper Storage Preparation->Handling PostHandling 3. Post-Handling - Decontamination - Clean Work Area Handling->PostHandling Emergency Emergency Procedures Handling->Emergency If Incident Occurs Disposal 4. Disposal - Licensed Disposal Service - Proper Container Disposal PostHandling->Disposal End End: Safe Completion Disposal->End FirstAid First Aid - Inhalation - Skin/Eye Contact - Ingestion Emergency->FirstAid Exposure Spill Spill Management - Evacuate & Ventilate - Contain & Clean - Report Emergency->Spill Spill FirstAid->End Spill->End

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dioctadecylamine
Reactant of Route 2
Reactant of Route 2
Dioctadecylamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.